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Core Science & Biosynthesis

Foundational

D-(+)-Galactose-13C6 in Metabolic Research: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the field of metabolic flux analysis (MFA) and stable i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the field of metabolic flux analysis (MFA) and stable isotope tracing, D-(+)-Galactose-13C6 (uniformly labeled 13C-galactose) serves as an indispensable molecular probe. By replacing all six naturally occurring carbon-12 atoms with the heavier carbon-13 isotope, researchers can track the precise intracellular fate of galactose with high mass-spectrometric and nuclear magnetic resonance (NMR) resolution[1].

This technical guide explores the mechanistic value of 13C6-galactose, detailing its application in mapping the Leloir pathway, investigating inborn errors of metabolism (such as classical galactosemia and PGM1 deficiency), and quantifying nucleotide sugar flux for glycosylation studies. Furthermore, we provide a self-validating, step-by-step experimental protocol for LC-MS/MS-based isotopic tracing.

The Mechanistic Value of 13C6-Galactose

The primary advantage of using a uniformly labeled tracer (13C6) over a single-labeled tracer (e.g., 13C1-galactose) lies in its ability to differentiate direct carbon utilization from metabolic recycling. Because 13C6-galactose imparts a distinct +6 Da mass shift to the intact hexose backbone, it allows researchers to unequivocally identify whether a downstream metabolite was synthesized directly from the intact galactose molecule or assembled from cleaved fragments (e.g., via the pentose phosphate pathway or gluconeogenesis)[2].

When D-(+)-Galactose-13C6 enters the cell (primarily via GLUT2 or SGLT1 transporters), it is rapidly phosphorylated and routed through the Leloir pathway [3]. By tracking the M+6 isotopologues of downstream intermediates, scientists can calculate the fractional enrichment and absolute flux of carbon into nucleotide sugars and glycolytic intermediates[4].

LeloirPathway Gal D-(+)-Galactose-13C6 (Extracellular) Gal_in D-(+)-Galactose-13C6 (Intracellular) Gal->Gal_in GLUT2 / SGLT1 Gal1P Galactose-1-Phosphate (13C6-Gal-1-P) Gal_in->Gal1P GALK Galactitol Galactitol (Polyol Pathway) Gal_in->Galactitol Aldose Reductase (Alternative) Galactonate Galactonate (Oxidation) Gal_in->Galactonate Galactose Dehydrogenase (Alternative) UDPGal UDP-Galactose (13C6-UDP-Gal) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C6-UDP-Glc) UDPGal->UDPGlc GALE Glycosylation Glycosylation Reactions UDPGal->Glycosylation Glc1P Glucose-1-Phosphate (13C6-Glc-1-P) UDPGlc->Glc1P GALT UDPGlc->Glycosylation Glycolysis Glycolysis / Energy Production Glc1P->Glycolysis PGM1

Figure 1: The Leloir pathway and alternative routes mapping the metabolic fate of 13C6-Galactose.

Key Applications in Metabolic Research

Investigating Inborn Errors of Metabolism (Classical Galactosemia)

Classical galactosemia is caused by a severe deficiency in the enzyme galactose-1-phosphate uridyltransferase (GALT), leading to a toxic accumulation of galactose-1-phosphate[3]. By infusing or incubating patient-derived lymphoblasts with 13C6-galactose, researchers can quantitatively assess residual GALT activity. In GALT-deficient models, the primary Leloir pathway is blocked, forcing 13C6-galactose to be shunted into alternative pathways, resulting in the formation of 13C6-galactitol (via aldose reductase) or 13C6-galactonate (via galactose dehydrogenase)[3]. Furthermore, tracing studies have revealed that some galactosemic patients possess alternative, uncharacterized pathways capable of converting labeled galactose into hepatic UDP-glucose over extended periods[5].

Nucleotide Sugar Metabolism and Glycosylation (PGM1 Deficiency)

Phosphoglucomutase-1 (PGM1) deficiency impairs the interconversion of glucose-1-phosphate and glucose-6-phosphate, disrupting energy homeostasis and protein glycosylation[4]. 13C6-galactose is utilized in in vitro skeletal muscle models to perform dynamic flux analysis. Tracing 13C6-galactose into nucleotide sugars (UDP-Gal and UDP-Glc) demonstrates how galactose supplementation can bypass the PGM1 block to replenish the depleted pools of these critical glycosylation building blocks, even when glucose-1-phosphate levels are critically low[4].

Hexoneogenesis and Lactation Physiology

In human lactation studies, stable isotope tracing is used to determine the origin of the sugars in breast milk. By co-administering [U-13C6]glucose and [1-13C1]glucose, and analyzing the resulting 13C6-galactose and 13C1-galactose ratios in milk lactose, researchers can calculate the exact fraction of galactose synthesized de novo within the mammary gland (hexoneogenesis) versus galactose derived directly from plasma glucose[2].

Quantitative Data Interpretation

To accurately track 13C6-galactose flux using LC-MS/MS, researchers must monitor specific Multiple Reaction Monitoring (MRM) transitions. The uniform labeling shifts the precursor and product ions by exactly +6 Da for intact hexose structures.

Table 1: Key MRM Transitions and Mass Shifts for 13C6-Galactose Metabolites (Negative Ion Mode)

MetaboliteUnlabeled Mass (m/z)13C6 Labeled Mass (m/z)Mass Shift (Δ Da)Primary Pathway
Galactose 179.1 (M-H)⁻185.1 (M-H)⁻+6Substrate
Galactose-1-Phosphate 259.0 (M-H)⁻265.0 (M-H)⁻+6Leloir
UDP-Galactose 565.0 (M-H)⁻571.0 (M-H)⁻+6Leloir / Glycosylation
UDP-Glucose 565.0 (M-H)⁻571.0 (M-H)⁻+6Leloir / Glycosylation
Galactitol 181.1 (M-H)⁻187.1 (M-H)⁻+6Polyol (Alternative)

Note: Natural isotope abundance correction must be applied to raw M+6 signals to ensure accurate fractional enrichment calculations.

Experimental Protocol: In Vitro Stable Isotope Tracing

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for tracing 13C6-galactose flux in adherent cell cultures using LC-MS/MS[4][6]. The causality behind these steps is rooted in the need to instantly halt enzymatic activity (quenching) while preserving highly polar, labile metabolites like nucleotide sugars.

Workflow Step1 Cell Culture & Isotope Spiking (13C6-Galactose) Step2 Metabolic Quenching (-20°C) Step1->Step2 Step3 Metabolite Extraction (MeOH:ACN:H2O) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Isotopologue Quantification (M+6 Flux) Step4->Step5

Figure 2: Standardized LC-MS/MS workflow for 13C6-Galactose stable isotope tracing in vitro.

Step-by-Step Methodology

Step 1: Cell Culture and Isotope Spiking

  • Plate cells in 6-well tissue culture plates and grow to 70-80% confluence.

  • Wash cells twice with warm PBS to remove residual unlabeled hexoses.

  • Replace media with customized tracing media: Hexose-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and 10 mM D-(+)-Galactose-13C6.

    • Causality: Standard FBS contains variable amounts of unlabeled glucose and galactose. Dialyzed FBS is mandatory to prevent isotope dilution and ensure the M+6 enrichment accurately reflects intracellular flux.

  • Incubate for the desired time course (e.g., 0, 1, 4, 8, and 24 hours) to capture both rapid nucleotide sugar turnover and steady-state equilibrium.

Step 2: Metabolic Quenching

  • Rapidly aspirate the tracing media.

  • Immediately plunge the plate onto a bed of dry ice and add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v).

    • Causality: Sugar phosphates and nucleotide sugars possess half-lives of mere seconds. Instantaneous temperature reduction combined with organic solvent precipitation halts all enzymatic interconversion (e.g., GALE-mediated epimerization of UDP-Gal to UDP-Glc).

Step 3: Metabolite Extraction

  • Scrape the cells into the extraction solvent while keeping the plate on dry ice.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS grade water.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample into an LC-MS/MS system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Standard C18 reverse-phase columns cannot retain highly polar sugar phosphates. HILIC provides the necessary retention and chromatographic separation of isomeric compounds (like UDP-Gal and UDP-Glc).

  • Operate the mass spectrometer in dynamic MRM mode (Negative Ionization), targeting the mass transitions outlined in Table 1.

Conclusion & Future Perspectives

D-(+)-Galactose-13C6 is a highly specialized tool that bridges the gap between static metabolomics and dynamic metabolic flux. By providing a clear +6 Da mass signature, it enables the precise dissection of the Leloir pathway, alternative galactose oxidation routes, and complex glycosylation networks. As analytical sensitivity in LC-MS/MS and hyperpolarized NMR continues to evolve, the use of 13C6-galactose will expand further into personalized medicine, allowing clinicians to map patient-specific metabolic bottlenecks in rare congenital disorders and tailor targeted nutritional interventions.

References

  • Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy Source: PubMed / NIH URL:[Link]

  • Advances and Challenges in Classical Galactosemia. Pathophysiology and Treatment Source: SciELO URL:[Link]

  • Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose Source: PubMed / NIH URL:[Link]

  • Tracing of 13C6-galactose into nucleotide sugars Source: Radboud Repository URL:[Link]

  • Hexoneogenesis in the Human Breast during Lactation Source: Oxford Academic (OUP) URL:[Link]

  • Classical galactosemia revisited Source: UvA-DARE (Digital Academic Repository) URL:[Link]

  • In Vitro Skeletal Muscle Model of PGM1 Deficiency Reveals Altered Energy Homeostasis Source: Semantic Scholar URL:[Link]

Sources

Exploratory

Tracing the Leloir Pathway: A Technical Guide to (+)-Galactose-13C6 in Metabolic Flux Analysis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of resolving complex metabolic networks where endogenous metabolite pools obscure pathway dynamics. Traditional metabolomics provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of resolving complex metabolic networks where endogenous metabolite pools obscure pathway dynamics. Traditional metabolomics provides a static snapshot of metabolite concentrations, but it fails to capture the directionality and rate of biochemical traffic. To overcome this limitation, stable isotope tracers like (+)-Galactose-13C6 (uniformly carbon-13 labeled D-galactose) are deployed.

By substituting the naturally occurring 12C carbon backbone with 13C, we can track the exact fate of galactose as it enters the cell and is processed through the Leloir pathway[1]. This whitepaper explores the structural properties, mechanistic utility, and validated protocols for utilizing (+)-Galactose-13C6 in advanced metabolic flux analysis (MFA) and clinical diagnostics.

Structural and Physicochemical Properties

(+)-Galactose-13C6 is the uniformly carbon-13 labeled, dextrorotatory enantiomer of galactose, a naturally occurring hexose and C-4 epimer of glucose[2]. The uniform labeling (U-13C6) ensures a mass shift of +6 Da (M+6) compared to the unlabeled endogenous molecule. This mass shift is critical; it allows mass spectrometers to easily separate the tracer from the biological background without the kinetic isotope effects often associated with deuterium labeling[3].

Table 1: Physicochemical Properties of (+)-Galactose-13C6

PropertyValue / Specification
Chemical Name (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
CAS Number 74134-89-7
Molecular Formula 13C6H12O6
Molecular Weight 186.11 g/mol
Isotopic Purity ≥98 atom % 13C
Assay Purity ≥99% (CP)
Melting Point 169-170 °C
Optical Activity [α]25/D +79.0 (c = 2 in H2O)
Mass Shift M+6

Data synthesized from PubChem and Sigma-Aldrich specifications[4][5].

Mechanistic Role in the Leloir Pathway

Galactose is primarily absorbed into the bloodstream via SGLT1 and GLUT2 transporters[6]. Once intracellular, it cannot be directly utilized for energy; it must be converted into glucose-1-phosphate through the highly conserved Leloir pathway[1].

The causality of using (+)-Galactose-13C6 lies in its ability to interrogate the specific enzymatic bottlenecks of this pathway. In classical galactosemia , a severe deficiency in the enzyme Galactose-1-phosphate uridyltransferase (GALT) leads to a toxic buildup of galactose-1-phosphate[1]. By feeding cells (+)-Galactose-13C6, researchers can quantify the exact ratio of 13C6-Galactose-1-Phosphate to 13C6-UDP-Galactose. A truncated conversion indicates GALT impairment, providing a definitive diagnostic readout that is perfectly isolated from endogenous glucose-derived UDP-Galactose[1].

LeloirPathway Gal D-Galactose-13C6 (Extracellular) Gal_in D-Galactose-13C6 (Intracellular) Gal->Gal_in SGLT1 / GLUT2 Gal1P Gal-1-Phosphate-13C6 Gal_in->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-13C6 Gal1P->UDPGal GALT Enzyme (Diagnostic Target) UDPGlc UDP-Glucose-13C6 UDPGal->UDPGlc UDP-Galactose 4-Epimerase

Diagram 1: The Leloir Pathway mapping the enzymatic conversion of (+)-Galactose-13C6.

Experimental Methodology: 13C-Metabolic Flux Analysis (MFA)

To extract actionable data from 13C-Galactose, the experimental protocol must be a self-validating system . This means incorporating rapid quenching so that the measured isotopic distribution perfectly reflects the in vivo state at the exact moment of sampling, preventing post-lysis enzymatic shifts.

Below is a field-proven protocol for tracing (+)-Galactose-13C6 metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode[7].

Step-by-Step Protocol: Cellular Metabolic Tracing with 13C-Galactose

Rationale: MRM is utilized because it filters both the precursor mass and a specific fragment mass. For 13C6-UDP-Galactose, the precursor is m/z 571, and the product ion is m/z 323[7]. This dual-filtration eliminates isobaric interference from unlabeled background metabolites.

1. Isotope Labeling & Cell Culture:

  • Culture target cells (e.g., primary fibroblasts) in a defined, galactose-free medium to deplete endogenous pools.

  • Introduce (+)-Galactose-13C6 at a physiological concentration (e.g., 5 mM).

  • Causality: Incubate for a specific timeframe (e.g., 7 hours for optimal diagnostic differentiation[1]) to allow the tracer to reach an isotopic steady state within the Leloir pathway.

2. Metabolic Quenching:

  • Rapidly wash cells with ice-cold PBS to remove the extracellular tracer.

  • Immediately add a quenching solvent (e.g., 80% cold methanol at -80°C).

  • Causality: Rapid cooling halts all enzymatic activity instantly (specifically GALK and GALT), preventing the artificial interconversion of metabolites during the extraction phase.

3. Metabolite Extraction:

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Collect the supernatant containing the polar metabolites and evaporate to dryness under nitrogen gas.

4. LC-MS/MS Analysis (MRM Mode):

  • Reconstitute the dried extract in HPLC-grade water/acetonitrile[8].

  • Inject into a triple quadrupole mass spectrometer.

  • Set the MRM transition for 13C6-UDP-Galactose to 571 -> 323[7].

5. Data Processing & Flux Calculation:

  • Quantify the M+6 isotopologue peak areas relative to an internal standard.

  • Calculate the Galactose Index (GI) or GALT activity based on the normalized production of 13C6-UDP-Galactose[1].

MFAWorkflow Step1 1. 13C6-Galactose Incubation Step2 2. Cold Methanol Quenching Step1->Step2 Step3 3. LC-MS/MS (MRM 571->323) Step2->Step3 Step4 4. M+6 Peak Integration Step3->Step4 Step5 5. Flux / GALT Activity Modeling Step4->Step5

Diagram 2: Self-validating LC-MS/MS workflow for 13C-Galactose metabolic flux analysis.

Conclusion

The deployment of (+)-Galactose-13C6 transforms qualitative metabolomics into a quantitative, dynamic science. By acting as an invisible tracer that mimics natural galactose perfectly while remaining distinct to a mass spectrometer, it provides unparalleled resolution into the Leloir pathway. Whether used for diagnosing classical galactosemia by measuring GALT bottlenecking or mapping broader carbohydrate flux in mammalian cells, this stable isotope is an indispensable tool for modern biochemical research.

References

  • TargetMol. "d-galactose-13c6 — TargetMol Chemicals". targetmol.com.
  • Benchchem. "Galactose 1-phosphate-13C potassium | 478518-78-4". benchchem.com.
  • TargetMol. "Alpha-D-galactose | hexose sugar". targetmol.com.
  • Welling, L. (2017). "Classical galactosemia - A cloud with a silver lining". uva.nl.
  • PubChem. "D-Galactose-13C6 | C6H12O6 | CID 131884399". nih.gov.
  • Sigma-Aldrich. "D-Galactose-13C6 ≥98 atom % 13C, ≥99% (CP)". sigmaaldrich.com.
  • Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles...". google.com.
  • InvivoChem. "70849-30-8 I 13C labeled D-Galactose". invivochem.com.
  • Eurisotop. "Stable Isotope-Labeled Products For Metabolic Research". eurisotop.com.

Sources

Foundational

Whitepaper: The Biological Crossroads of a C-4 Epimer: A Technical Guide to the Significance of D-Galactose

Abstract D-galactose, the C-4 epimer of glucose, is far more than a simple monosaccharide derived from lactose. While structurally similar to glucose, the stereochemical difference at a single carbon atom dictates a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-galactose, the C-4 epimer of glucose, is far more than a simple monosaccharide derived from lactose. While structurally similar to glucose, the stereochemical difference at a single carbon atom dictates a unique and vital metabolic fate with profound implications for cellular function, energy homeostasis, and macromolecular biosynthesis. This technical guide provides an in-depth exploration of the biological significance of D-galactose, tailored for researchers, scientists, and drug development professionals. We will dissect its core metabolic pathway, the Leloir pathway, elucidate its indispensable role as a substrate for glycosylation, and examine the pathological consequences of its metabolic dysregulation, as exemplified by galactosemia. Furthermore, we will explore the modern applications of galactose as a powerful tool in biomedical research and as a versatile vector in diagnostics and targeted drug delivery, offering field-proven insights and detailed experimental protocols.

The Stereochemical Imperative: Why a Single Hydroxyl Group Matters

At the heart of D-galactose's unique biological role is its stereochemical relationship with D-glucose. They are C-4 epimers, meaning they differ only in the orientation of the hydroxyl group at the fourth carbon position.[1] While this may seem like a subtle distinction, it renders galactose unusable in the primary glycolytic pathway without specific enzymatic conversion. This structural nuance necessitates a dedicated metabolic route—the Leloir pathway—to harness its energy and incorporate it into cellular architecture.[2] This enzymatic specificity is a cornerstone of metabolic regulation, preventing uncontrolled entry of hexoses into central energy pathways and enabling its distinct role in biosynthesis.

The Central Hub of Galactose Metabolism: The Leloir Pathway

The catabolism of D-galactose is elegantly managed by the Leloir pathway, a four-step enzymatic cascade that converts galactose into the glycolytic intermediate, glucose-1-phosphate.[3][4] This pathway is not merely for energy extraction; it is the primary route for the interconversion of galactosyl and glucosyl groups, a critical function for biosynthesis.[2]

The key enzymatic steps are as follows:

  • Mutarotation: The pathway begins with the conversion of β-D-galactose (the anomer typically released from lactose hydrolysis) to α-D-galactose by the enzyme galactose mutarotase (GALM) . This is necessary because the subsequent enzyme is specific for the α-anomer.[5]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, using one molecule of ATP to form galactose-1-phosphate (Gal-1-P).[6][7] This step effectively traps galactose within the cell.

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[4][8]

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[2][9] This reversible reaction is the crucial link back to glucose metabolism and, importantly, provides the activated form of galactose (UDP-galactose) required for biosynthetic reactions.

// Connections Lactose -> Gal [label="Lactase"]; Gal -> GALM [dir=none]; GALM -> alphaGal; alphaGal -> GALK [dir=none]; GALK -> Gal1P [label="ATP -> ADP"]; Gal1P -> GALT [dir=none]; UDPGlc -> GALT [label="Substrate"]; GALT -> UDPGal; GALT -> Glc1P; UDPGal -> GALE [dir=both]; GALE -> UDPGlc [dir=both]; Glc1P -> Glycolysis;

// Invisible nodes for alignment {rank=same; Gal; alphaGal;} } Caption: The Leloir Pathway for D-galactose metabolism.

Table 1: Key Enzymes of the Leloir Pathway and Associated Pathologies
EnzymeGeneSubstrate(s)Product(s)Associated Disease
GalactokinaseGALK1α-D-Galactose, ATPGalactose-1-Phosphate, ADPType II Galactosemia[10]
Galactose-1-Phosphate UridylyltransferaseGALTGalactose-1-Phosphate, UDP-GlucoseUDP-Galactose, Glucose-1-PhosphateType I (Classic) Galactosemia[8][11]
UDP-Galactose 4'-EpimeraseGALEUDP-Galactose, UDP-N-AcetylgalactosamineUDP-Glucose, UDP-N-AcetylglucosamineType III Galactosemia[8][10]

The Architect of the Glycome: Galactose in Biosynthesis

Perhaps the most critical role of galactose is not as an energy source, but as a fundamental building block for complex macromolecules.[12][13] The product of the Leloir pathway, UDP-galactose, is the activated donor for galactosyltransferases, enzymes that attach galactose to proteins and lipids.[14] This process, known as glycosylation, is a vital post-translational modification that dictates the structure and function of a vast number of molecules.[15]

Key Roles of Galactosylation:

  • Protein Folding and Stability: Glycosylation, including the addition of galactose, is essential for the correct folding and structural integrity of many proteins, particularly those destined for secretion or the cell surface.[15][16]

  • Cell-Cell Communication: Glycoproteins and glycolipids on the cell surface form the glycocalyx, which mediates cell adhesion, recognition, and signaling.[14][17] Galactose-terminating glycans are recognized by specific lectins, such as galectins, which cross-link glycoproteins to form signaling lattices.[18]

  • Immune Response: The glycosylation pattern of antibodies (e.g., IgG) influences their effector functions. For example, a deficiency of terminal galactose on the IgG Fc region is associated with increased inflammatory activity in autoimmune diseases like rheumatoid arthritis.[16]

The enzyme UDP-galactose 4'-epimerase (GALE) is a master regulator in this context. In mammals, GALE not only interconverts UDP-galactose and UDP-glucose but also UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[9][14] This dual function places GALE at a critical metabolic nexus, balancing the pools of four essential nucleotide sugars required for the biosynthesis of thousands of glycoconjugates.[14] The experimental deletion of GALE in human cells leads to dramatic imbalances in these nucleotide sugars and profound defects in the cell-surface glycome, impacting cell signaling and even inducing apoptosis.[14][19][20]

// Central Node GALE [label="UDP-Galactose\n4'-Epimerase (GALE)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];

// Substrate Pairs UDPGlc [label="UDP-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDPGal [label="UDP-Galactose", fillcolor="#34A853", fontcolor="#FFFFFF"]; UDPGlcNAc [label="UDP-GlcNAc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDPGalNAc [label="UDP-GalNAc", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Output Pathways Glycogen [label="Glycogen Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycoproteins [label="Glycoproteins &\nGlycolipids", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections UDPGlc -> GALE [dir=both, label="Epimerization"]; GALE -> UDPGal [dir=both];

UDPGlcNAc -> GALE [dir=both, label="Epimerization"]; GALE -> UDPGalNAc [dir=both];

UDPGlc -> Glycogen; UDPGal -> Glycoproteins [label="Galactosyltransferases"]; UDPGalNAc -> Glycoproteins [label="GalNAc Transferases"];

// Grouping {rank=same; UDPGlc; UDPGlcNAc;} {rank=same; UDPGal; UDPGalNAc;} } Caption: GALE's central role in nucleotide sugar metabolism.

When Metabolism Fails: The Pathophysiology of Galactosemia

The clinical importance of the Leloir pathway is starkly illustrated by the inherited metabolic disorder, galactosemia.[21] This autosomal recessive condition arises from a deficiency in one of the core enzymes, most commonly GALT (Type I or classic galactosemia).[10][11] The inability to properly metabolize galactose leads to the accumulation of toxic intermediates.[11]

  • Galactose-1-Phosphate (Gal-1-P): Accumulation of Gal-1-P is cytotoxic, sequestering phosphate and inhibiting other key metabolic enzymes.

  • Galactitol: In the presence of high galactose levels, the enzyme aldose reductase converts it to galactitol.[22] This sugar alcohol accumulates in tissues like the lens of the eye, causing osmotic damage and leading to the formation of cataracts, a hallmark of the disease.[22][23]

Untreated classic galactosemia is fatal in newborns, presenting with feeding problems, liver failure, and sepsis.[11] While a galactose-restricted diet is life-saving, it does not prevent long-term complications, including cognitive and intellectual deficiencies, speech disorders, and primary ovarian insufficiency in females, likely due to the body's own endogenous production of galactose.[22]

Galactose in the Modern Laboratory: A Tool for Research and Development

Beyond its fundamental biological roles, D-galactose has become a versatile tool for scientists and drug developers.

Modeling Accelerated Aging and Neurodegeneration

Chronic systemic administration of D-galactose to rodents is a widely used and validated model for inducing accelerated aging.[24][25] This is not due to its normal metabolism but rather the generation of advanced glycation end products (AGEs) and oxidative stress when present in excess.[24][26] This model mimics many features of natural aging, including:

  • Cognitive impairment and memory loss[24][27]

  • Increased oxidative stress and inflammation[24][28]

  • Neurodegeneration[26]

This provides a practical and sensitive model for screening and validating the efficacy of antioxidant, anti-inflammatory, and neuroprotective compounds in a drug discovery context.[28]

Targeted Drug and Gene Delivery

The surface of hepatocytes (liver cells) is rich in asialoglycoprotein receptors (ASGPRs), which have a high affinity for galactose-terminating glycans. This biological feature has been ingeniously exploited for targeted drug delivery.[17][29] By conjugating a drug, nanoparticle, or siRNA to a galactose ligand, the therapeutic payload can be selectively delivered to the liver, increasing its local concentration and minimizing systemic toxicity.[17][30][31] This strategy is actively being pursued for treating liver diseases, including viral hepatitis, fibrosis, and cancer.[17][31]

// Drug Carrier Carrier [label="{Nanoparticle / Liposome | {API / siRNA}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galactose [label="Galactose Ligand", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Cell Hepatocyte [label="{Hepatocyte | ASGP Receptor}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; Endosome [label="Endosome", fillcolor="#FFFFFF", fontcolor="#202124"]; Release [label="Drug Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Connections Carrier -> Galactose [label="Conjugation", dir=none]; Galactose -> Hepatocyte:receptor [label="Targeted Binding"]; Hepatocyte -> Endosome [label="Receptor-Mediated\nEndocytosis"]; Endosome -> Release; } Caption: Workflow for galactose-mediated targeted drug delivery.

Experimental Protocols: Field-Proven Methodologies

Protocol: GALT Enzyme Activity Assay in Erythrocytes

Causality: This assay is a cornerstone for diagnosing classic galactosemia. It directly measures the function of the GALT enzyme by quantifying the production of a downstream product, UDP-galactose, from its substrates. The use of radiolabeled Gal-1-P provides high sensitivity and specificity.

Methodology:

  • Hemolysate Preparation:

    • Collect whole blood in heparinized tubes.

    • Wash erythrocytes three times with cold 0.9% NaCl solution, centrifuging at 2,000 x g for 5 minutes and removing the supernatant and buffy coat each time.

    • Lyse the packed red blood cells by adding an equal volume of cold, sterile deionized water and freeze-thawing twice.

    • Determine the hemoglobin concentration for normalization.

  • Reaction Mixture:

    • Prepare a master mix containing (final concentrations): 8.5 mM UDP-glucose, 1.3 M glycine buffer (pH 8.7), and 1.0 mM ¹⁴C-labeled galactose-1-phosphate.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding 20 µL of hemolysate to 50 µL of the reaction mixture.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by placing the tubes on ice and adding 500 µL of cold 0.1 M EDTA.

  • Separation and Quantification:

    • The product, ¹⁴C-UDP-galactose, is anionic, while the substrate, ¹⁴C-Gal-1-P, is less so. They can be separated using anion-exchange chromatography (e.g., DEAE-cellulose paper).

    • Spot the reaction mixture onto the paper and allow it to dry.

    • Wash the paper three times with distilled water to remove unreacted substrate.

    • Quantify the radioactivity remaining on the paper (representing ¹⁴C-UDP-galactose) using liquid scintillation counting.

  • Data Analysis:

    • Calculate GALT activity as micromoles of product formed per hour per gram of hemoglobin (µmol/hr/g Hb). Compare results to established reference ranges.

Protocol: Acute Metabolic Switch Assay for Mitochondrial Toxicity

Causality: This assay exploits the metabolic differences between glucose and galactose to unmask mitochondrial toxicants. Cells grown in glucose can rely on glycolysis for ATP production, even with compromised mitochondria. However, cells grown in galactose are forced to rely on oxidative phosphorylation because galactose metabolism yields minimal ATP via glycolysis. A compound that is significantly more toxic in galactose media is therefore a likely mitochondrial toxicant.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HepG2, HepaRG) in standard glucose-containing medium and grow to ~80% confluency.

  • Metabolic Switch:

    • Prepare two media formulations:

      • Glucose Medium: Standard DMEM with 10 mM glucose, 1 mM pyruvate, and 10% FBS.

      • Galactose Medium: DMEM lacking glucose, supplemented with 10 mM galactose, 1 mM pyruvate, and 10% FBS.

    • Wash cells with PBS and replace the medium with either Glucose or Galactose medium. Incubate for 2-4 hours to allow for metabolic adaptation.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in both Glucose and Galactose media.

    • Expose the cells to the compounds for a defined period (e.g., 24 hours). Include a vehicle control for both media types.

  • Viability Assessment:

    • Measure cell viability using a standard ATP-based assay (e.g., CellTiter-Glo®). ATP levels are a direct and sensitive indicator of mitochondrial function.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control for each medium.

    • Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for the compound in both Glucose and Galactose media.

    • A Galactose/Glucose IC50 ratio of < 1 (i.e., the compound is more potent in galactose) is a strong indicator of mitochondrial toxicity.

Conclusion

D-galactose, the C-4 epimer of glucose, holds a position of profound biological significance that extends far beyond its role as a simple sugar. Its metabolism via the Leloir pathway is intrinsically linked to central energy production and, more critically, provides the activated precursors for the glycosylation of countless macromolecules. This function places galactose at the heart of cellular architecture, signaling, and identity. The severe pathology of galactosemia underscores the indispensability of its precise metabolic control. For modern researchers and drug developers, galactose offers a dual utility: as a powerful in vivo model for studying aging and neurodegeneration and as a sophisticated biological vector for delivering therapeutics with cellular precision. A comprehensive understanding of this "other" hexose is therefore essential for advancing our knowledge in cell biology, disease pathology, and pharmaceutical innovation.

References

  • Leloir pathway - Wikipedia. (n.d.).
  • Galactose Metabolism - The Medical Biochemistry Page. (2025, August 6).
  • Timson, D. J., et al. (2020). Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function. Journal of Biological Chemistry, 295(5), 1225-1239.
  • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. The FASEB Journal, 10(4), 461-470.
  • Galactose Degradation/Leloir Pathway - PathWhiz. (n.d.).
  • Sodano, F., et al. (2022). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals, 15.
  • Cozzi, G., et al. (2022). Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment. International Journal of Molecular Sciences, 23(14), 7679.
  • Leloir pathway – Knowledge and References - Taylor & Francis. (n.d.).
  • Melisi, D., et al. (2012). D-galactose as a vector for prodrug design. Current Topics in Medicinal Chemistry, 12(18), 2036-2046.
  • Cristiano, M. C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals, 17(3), 308.
  • Boyce, M., et al. (2020). Human UDP-galactose 4'-epimerase (GALE) is required for cell-surface glycome structure and function. Journal of Biological Chemistry, 295(5), 1225-1239.
  • What is Galactose used for? - Patsnap Synapse. (2024, June 14).
  • The Mammalian UDP‐Galactose 4′‐Epimerase (GalE) Is Required for Cell Surface Glycome Structure and Function. (2019). The FASEB Journal, 33(S1).
  • D-Galactose | Uses, Purity, and Availability - CarboMer, Inc. (2025, March 31).
  • Timson, D. J. (2005). In vivo and in vitro function of human UDP-galactose 4′-epimerase variants. The International Journal of Biochemistry & Cell Biology, 37(8), 1772-1782.
  • What is the function of D-galactose? - ChemicalBook. (n.d.).
  • Galactosemia Mechanism of Disease | HCP. (n.d.).
  • Al-Rudaini, A. T. (2025, November 5). From Definition to Therapy: A Comprehensive Article Review of Galactosemia.
  • Timson, D. J. (2015). The molecular basis of galactosemia - past, present and future. Journal of Inherited Metabolic Disease, 38(5), 897-905.
  • Rubio-Gozalbo, M. E., & Berry, G. T. (2015). Galactose metabolism and health. Current Opinion in Clinical Nutrition and Metabolic Care, 18(4), 404-410.
  • Salkovic-Petrisic, M., et al. (2018). Oral Galactose Provides a Different Approach to Incretin-Based Therapy of Alzheimer's Disease. Journal of Alzheimer's Disease, 64(s1), S543-S558.
  • A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regulation. (2025). BenchChem.
  • Nie, J. Y., et al. (2025). Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis. Open Journal of Orthopedics, 15, 309-325.
  • Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis. (2025). Scirp.org.
  • (2024, February 7). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. ResearchGate.
  • Coelho, A. I., et al. (2021). Galactose in human metabolism, glycosylation and congenital metabolic diseases: Time for a closer look. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(8), 166161.
  • Daenzer, J. M., et al. (2010). UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster. Development, 137(17), 2865-2874.
  • Swanepoel, T., et al. (2020). D-galactose: a model of accelerated ageing sufficiently sensitive to reflect preventative efficacy of an antioxidant treatment. Scientific Reports, 10(1), 11110.
  • Dennis, J. W., et al. (2011). Glycosylation, Galectins and Cellular Signaling. Cell, 146(4), 520-532.
  • Schafflick, D., et al. (2024). Dietary galactose exacerbates autoimmune neuroinflammation via advanced glycation end product-mediated neurodegeneration. Frontiers in Immunology, 15, 1404884.
  • Liu, Y., et al. (2019). Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on D-Galactose-Induced Aging Mice. Frontiers in Neuroscience, 13, 956.
  • 6.4: Important Monosaccharides - Chemistry LibreTexts. (2025, March 18).
  • Lee, J. H., et al. (2020). L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells. Journal of the Korean Society of Food Science and Nutrition, 49(1), 25-33.
  • Kamaliana, L. (2018). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. University of Liverpool Repository.

Sources

Exploratory

understanding metabolic fate of galactose using isotope labeling

Tracing the Metabolic Fate of Galactose: An In-Depth Guide to Isotope Labeling and Flux Analysis Executive Summary Understanding the metabolic fate of galactose is critical for advancing research in oncology, metabolic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Tracing the Metabolic Fate of Galactose: An In-Depth Guide to Isotope Labeling and Flux Analysis

Executive Summary

Understanding the metabolic fate of galactose is critical for advancing research in oncology, metabolic disorders, and bioprocessing. Unlike glucose, galactose routing is highly dependent on the Leloir pathway, serving dual roles as an energy substrate and a fundamental building block for glycoconjugates. This technical whitepaper provides a comprehensive framework for utilizing stable isotope tracing (13C-galactose) and mass spectrometry to map galactose metabolism. Designed for researchers and drug development professionals, this guide bridges the gap between experimental design, analytical execution, and quantitative flux interpretation.

The Leloir Pathway: Mechanistic Routing of Galactose

Upon cellular entry, galactose does not directly enter glycolysis. Instead, it is processed through the highly conserved Leloir pathway. The metabolic cascade begins with the phosphorylation of galactose by galactokinase (GALK) to form galactose-1-phosphate (Gal-1-P)[1]. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) exchanges UDP-glucose for Gal-1-P, generating UDP-galactose (UDP-Gal) and glucose-1-phosphate (Glc-1-P)[2].

From this critical junction, UDP-Gal can be epimerized back to UDP-glucose by UDP-galactose 4'-epimerase (GALE) to fuel energy metabolism, or it can be diverted into the Golgi apparatus by glycosyltransferases to synthesize glycosphingolipids and glycoproteins[3].

LeloirPathway Gal Galactose Gal1P Galactose-1-Phosphate (Gal-1-P) Gal->Gal1P GALK UDPGal UDP-Galactose (UDP-Gal) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (UDP-Glc) UDPGal->UDPGlc GALE Glycans Glycoconjugates (Glycosylation) UDPGal->Glycans Glycosyltransferases Glc1P Glucose-1-Phosphate (Glc-1-P) UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate (Glc-6-P) Glc1P->Glc6P PGM Glycolysis Glycolysis & TCA Cycle Glc6P->Glycolysis Energy Flux

Caption: The Leloir Pathway: Mechanistic routing of galactose into energy metabolism and glycosylation.

Strategic Selection of 13C-Galactose Tracers

Metabolic tracing tracks molecules through enzymatic pathways by labeling them with stable isotopes (such as 13C) that are physiologically indistinguishable from endogenous metabolites but detectable via mass spectrometry or NMR[4]. The choice of the specific 13C-tracer is the most critical variable in 13C-Metabolic Flux Analysis (13C-MFA), as it dictates the resolution of the pathway mapping[5].

  • [U-13C6]Galactose (Uniformly Labeled): This is the gold standard for global carbon mapping. Because all six carbons are heavy, it allows researchers to quantify the absolute fractional contribution of galactose into downstream pools like hexose phosphates, UDP-sugars, and TCA cycle intermediates[3].

  • [1,2-13C2]Galactose (Positionally Labeled): Engineered to resolve specific pathway bifurcations. For example, differentiating glycolysis from the pentose phosphate pathway (PPP). When[1,2-13C2]galactose is metabolized via glycolysis, the carbon backbone remains intact, generating M+2 lactate. However, if routed through the oxidative PPP, the C1 carbon is lost as CO2, yielding an M+1 lactate isotopologue[2].

TracerLogic Goal Objective of 13C-MFA Global Global Carbon Mapping & Glycosylation Goal->Global Pathway Pathway Bifurcation (Glycolysis vs. PPP) Goal->Pathway U13C [U-13C6]Galactose Global->U13C Pos13C [1,2-13C2]Galactose Pathway->Pos13C Outcome1 Fractional Contribution (M+6 Hexoses, M+3 Lactate) U13C->Outcome1 Outcome2 Isotopologue Shift (M+2 vs M+1 Lactate) Pos13C->Outcome2

Caption: Logical decision tree for selecting 13C-galactose tracers based on metabolic flux objectives.

Validated Experimental Protocol for 13C-Galactose Tracing

To generate trustworthy, self-validating data, the experimental workflow must prevent the artificial degradation of highly labile metabolic intermediates.

Step 1: Isotope Labeling in Cell Culture Culture cells in a galactose-free basal medium supplemented with dialyzed fetal bovine serum (FBS) to deplete unlabeled endogenous hexoses. Introduce the 13C-labeled galactose tracer (e.g., 10 mM) and incubate to achieve isotopic steady state[6]. Causality: Dialyzed serum is mandatory; standard serum contains unlabeled sugars that will dilute the tracer pool and confound fractional contribution calculations.

Step 2: Rapid Metabolic Quenching Aspirate the media and immediately wash cells with cold HBSS. Quench the metabolism by adding 100% dry-ice pre-cooled methanol (-80°C) directly to the dish[6]. Causality: Cellular metabolism operates on a sub-second timescale. Rapid cold-quenching instantly denatures metabolic enzymes (like phosphatases), preventing the artificial hydrolysis of high-energy intermediates like UDP-Gal and Gal-1-P during extraction.

Step 3: Biphasic Metabolite Extraction Perform a liquid-liquid extraction (LLE) using a Methanol/Chloroform/Water gradient. Causality: This physically separates the metabolome. Polar sugar phosphates and UDP-sugars partition into the upper aqueous phase, while structural lipids and glycosphingolipids (ceramides) partition into the lower organic phase[3].

Step 4: High-Resolution LC-MS/MS Analysis Analyze the aqueous phase using Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). Causality: Galactose-1-phosphate and glucose-1-phosphate are structural isomers with identical exact masses. Standard reverse-phase chromatography fails to resolve them. HILIC exploits subtle polarity differences to separate these isomers, eliminating signal overlap and ensuring accurate quantification[7].

TracingWorkflow Culture 1. Isotope Labeling [U-13C]Gal Tracer Quench 2. Metabolic Quenching (-80°C Methanol) Culture->Quench Arrest Metabolism Extract 3. Metabolite Extraction (Biphasic LLE) Quench->Extract Isolate Metabolites Analyze 4. LC-MS/MS Analysis (HILIC Separation) Extract->Analyze Resolve Isomers Flux 5. 13C-MFA (Isotopologue Profiling) Analyze->Flux Quantify Enrichment

Caption: Step-by-step workflow for 13C-galactose metabolic tracing and flux analysis.

Data Acquisition and Quantitative Flux Interpretation

Following LC-MS/MS analysis, data is interpreted by calculating the fractional contribution —the percentage of a specific metabolite pool that is derived from the 13C-tracer[3]. By examining the Mass Isotopomer Distribution (MID), researchers can map the exact routing of galactose carbons.

Table 1: Expected Isotopic Enrichment of Key Metabolites from [U-13C6]Galactose

MetabolitePrimary PathwayDominant 13C IsotopologueBiological Significance & Interpretation
Galactose-1-Phosphate Leloir PathwayM+6Direct confirmation of GALK enzymatic activity and successful cellular galactose uptake[1].
UDP-Galactose Leloir / GlycosylationM+6 (Hexose)Represents the active precursor pool available for glycoconjugate and glycosphingolipid synthesis[3].
Lactate GlycolysisM+3Indicates complete routing of galactose through the Leloir pathway and subsequent glycolytic cleavage[2].
Citrate TCA CycleM+2 / M+4Demonstrates mitochondrial oxidation of galactose-derived carbons via Acetyl-CoA[2].
Galactitol Polyol PathwayM+6Formed under metabolic stress or enzymatic bottlenecks (e.g., Galactosemia), providing insight into flux diversion[7].

Translational Applications: From Oncology to Rare Diseases

Glioblastoma (GBM) Metabolic Remodeling Metabolic plasticity allows tumors to survive in nutrient-depleted microenvironments. 13C-MFA has revealed that Glioblastoma cells can scavenge galactose as an alternative fuel source. By tracing [1,2-13C2]galactose, researchers demonstrated that GBM cells actively route galactose through the Leloir pathway to sustain both glycolysis (yielding M+2 lactate) and the Pentose Phosphate Pathway (yielding M+1 lactate), driving aggressive tumor proliferation[2].

Congenital Disorders of Glycosylation (CDG) In rare genetic disorders like SLC35A2-CDG, a defective UDP-galactose transporter impairs the delivery of UDP-Gal into the Golgi, leading to severe glycosphingolipid deficiencies. Isotope tracing with 13C-galactose proved that exogenous galactose supplementation successfully bypasses this metabolic block. The 13C label was shown to directly incorporate into the hexose moieties of ceramides, restoring the synthesis of critical gangliosides (such as GM3) and rescuing cellular homeostasis[3].

References

  • The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling Source: National Institutes of Health (PMC) URL:[Link]

  • Glycosphingolipid synthesis is impaired in SLC35A2-CDG and improves with galactose supplementation Source: National Institutes of Health (PMC) URL:[Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production Source: National Institutes of Health (PMC) URL:[Link]

  • Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots Source: Frontiers in Molecular Biosciences URL:[Link]

  • A Beginner's Guide to Metabolic Tracing Source: Bitesize Bio URL:[Link]

  • A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

Foundational

(+)-Galactose-13C6 (CAS 74134-89-7): A Comprehensive Guide to Isotopic Tracing in Galactose Metabolism and Glycosylation

Executive Summary (+)-Galactose-13C6 is a uniformly carbon-13 labeled stable isotope of D-galactose. In the realm of metabolic flux analysis (13C-MFA), it serves as a critical tracer for mapping the Leloir pathway, evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-Galactose-13C6 is a uniformly carbon-13 labeled stable isotope of D-galactose. In the realm of metabolic flux analysis (13C-MFA), it serves as a critical tracer for mapping the Leloir pathway, evaluating nucleotide sugar biosynthesis (UDP-galactose and UDP-glucose), and probing the dynamics of cellular glycosylation[1],[2]. Unlike 13C-glucose, which heavily labels central carbon metabolism (glycolysis and the TCA cycle) and dilutes the signal for glycan precursors, 13C6-galactose provides a high-resolution, targeted window into the metabolic networks governing glycan synthesis and congenital metabolic disorders[1],[3]. This whitepaper provides a rigorous, self-validating framework for utilizing (+)-Galactose-13C6 in advanced biochemical research and drug development.

Chemical and Physical Profiling

To ensure experimental accuracy, the quantitative physical and chemical parameters of (+)-Galactose-13C6 are summarized below,[4].

ParameterSpecification
Chemical Name D-(+)-Galactose-13C6
CAS Number 74134-89-7
Molecular Formula 13C6H12O6
Molecular Weight 186.11 g/mol
Isotopic Purity ≥98 atom % 13C
Mass Shift M+6
Appearance White to off-white solid powder

Mechanistic Grounding: The Leloir Pathway & Glycosylation Flux

Galactose is metabolized primarily through the Leloir pathway, a highly conserved biochemical network that converts galactose into glucose-1-phosphate[5],[2]. The causality behind choosing (+)-Galactose-13C6 over standard 13C-glucose lies in its direct incorporation into the UDP-hexose pool without heavy dilution from glycolysis.

When cells are fed 13C6-galactose, the tracer is phosphorylated by galactokinase (GALK) to form Galactose-1-phosphate (13C6)[5],[2]. Galactose-1-phosphate uridylyltransferase (GALT) then exchanges the labeled galactose with the glucose moiety of UDP-glucose, generating UDP-Galactose (13C6)[2]. This intermediate is the obligate donor for galactosyltransferases in the Golgi apparatus, directly linking the tracer to N- and O-linked glycosylation[6].

Research by demonstrated that in Phosphoglucomutase 1 (PGM1) deficiency—a Congenital Disorder of Glycosylation (CDG)—galactose supplementation bypasses the enzymatic block, directly replenishing depleted UDP-galactose and UDP-glucose pools to restore ER- and Golgi-linked glycosylation[6],[7]. Furthermore, utilized 13C-galactose metabolic flux analysis to reveal the differential utilization of monosaccharides in the neural cell glycocalyx, proving that exogenous galactose is preferentially routed toward glycan synthesis rather than immediate energy production[3],[8].

Leloir Gal (+)-Galactose-13C6 Gal1P Galactose-1-P (13C6) Gal->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose (13C6) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C6) UDPGal->UDPGlc GALE Glycans N-/O-Glycans (13C-Labeled) UDPGal->Glycans Glycosyltransferases Glc1P Glucose-1-P (13C6) UDPGlc->Glc1P UGP2 Glycolysis Glycolysis Glc1P->Glycolysis PGM1

Diagram 1: The Leloir Pathway mapping the metabolic flux of (+)-Galactose-13C6 into glycans.

Experimental Methodology: 13C-Metabolic Flux Analysis (13C-MFA)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates critical control points to prevent isotopic dilution and preserve highly labile metabolic intermediates[1],[3].

Step 1: Cell Culture and Isotope Labeling

  • Procedure: Culture cells in custom sugar-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS). Introduce (+)-Galactose-13C6 at physiological (1-5 mM) or supraphysiological concentrations based on the study design.

  • Causality: Standard FBS contains variable amounts of unlabeled endogenous sugars. Utilizing dFBS ensures that the 13C6-galactose is the absolute sole source of galactose, preventing isotopic dilution and ensuring accurate calculation of fractional enrichment.

Step 2: Metabolic Quenching

  • Procedure: Aspirate media rapidly. Instantly quench cellular metabolism by adding 80% methanol pre-chilled to -80°C directly to the culture dish.

  • Causality: Sugar phosphates (e.g., Galactose-1-P) and nucleotide sugars (e.g., UDP-Galactose) have extremely rapid turnover rates. Cold methanol instantly denatures metabolic enzymes (like phosphatases), preventing the degradation of these labile intermediates during extraction.

Step 3: Metabolite Extraction

  • Procedure: Scrape cells in the cold methanol, transfer to a microcentrifuge tube, and perform a liquid-liquid extraction using a Methanol:Acetonitrile:Water (2:2:1) solvent system. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Causality: This specific solvent ratio efficiently partitions polar metabolites (sugars, nucleotides) into the supernatant while precipitating proteins and non-polar lipids, ensuring a clean injection for mass spectrometry.

Step 4: LC-MS/MS Analysis

  • Procedure: Analyze the polar extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (HRMS).

  • Causality: Standard reversed-phase (C18) columns fail to retain highly polar sugar phosphates. HILIC provides the necessary retention and chromatographic separation of isobaric compounds (e.g., distinguishing Galactose-1-P from Glucose-1-P).

Step 5: Data Processing and Flux Calculation

  • Procedure: Extract ion chromatograms for all isotopologues (M+0 to M+6). Correct the raw mass isotopomer distributions (MID) for natural stable isotope abundance using established algorithms.

Workflow Culture 1. Cell Culture (Media + 13C6-Galactose) Quench 2. Metabolic Quenching (-80°C Methanol) Culture->Quench Extract 3. Metabolite Extraction (Liquid-Liquid) Quench->Extract LCMS 4. LC-MS/MS Analysis (HILIC Chromatography) Extract->LCMS Flux 5. Flux Calculation (Isotopologue Modeling) LCMS->Flux

Diagram 2: Self-validating experimental workflow for 13C-MFA using (+)-Galactose-13C6.

Data Presentation & Interpretation

When tracking (+)-Galactose-13C6, researchers monitor the mass shifts of downstream metabolites. The table below outlines the expected isotopologue distribution in a fully labeled steady-state system[9],[10].

MetaboliteExpected Primary IsotopologueBiological Implication
Galactose-1-Phosphate M+6Direct phosphorylation by GALK.
UDP-Galactose M+6Hexose moiety fully labeled via GALT exchange.
UDP-Glucose M+6Reversible epimerization via GALE.
Lactate M+3Indicates galactose routing through glycolysis.
Galactitol M+6Diversion into the aldose reductase pathway.

Applications in Drug Development and Disease Modeling

  • Congenital Disorders of Glycosylation (CDG): 13C6-Galactose is used to validate monosaccharide replacement therapies[6]. By tracing the heavy isotope into mature N-glycans, researchers can confirm that exogenous galactose successfully bypasses genetic defects (e.g., PGM1-CDG) to restore functional glycosylation[7],[11].

  • Classic Galactosemia: In models of GALT deficiency, 13C6-galactose tracing reveals the exact accumulation rate of toxic Galactose-1-phosphate (13C6) and the diversion of flux into alternative pathways, such as reduction to galactitol by aldose reductase[5],[10],[2].

  • Cancer Metabolism: Tumors in nutrient-deprived microenvironments often scavenge alternative sugars[1]. 13C-MFA using labeled galactose helps identify therapeutic vulnerabilities in the altered sugar metabolism of cancer cells.

References

  • Wong, M., Xu, G., Barboza, M., Maezawa, I., Jin, L. W., Zivkovic, A., & Lebrilla, C. B. (2020). "Metabolic flux analysis of the neural cell glycocalyx reveals differential utilization of monosaccharides." Glycobiology, 30(11), 859–871. URL:[Link]

  • Radenkovic, S., Bird, M. J., Emmerzaal, T. L., Wong, S. Y., Felgueira, C., Stiers, K. M., ... & Morava, E. (2019). "The Metabolic Map into the Pathomechanism and Treatment of PGM1-CDG." The American Journal of Human Genetics, 104(5), 835-846. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131884399, D-Galactose-13C6". PubChem. URL:[Link]

Sources

Exploratory

safety and handling of stable isotope-labeled sugars

The Definitive Guide to the Safety, Handling, and Application of Stable Isotope-Labeled Sugars in Metabolic Research Executive Summary Stable isotope-labeled sugars—such as 13 C-glucose and 2 H-glucose—have become the go...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to the Safety, Handling, and Application of Stable Isotope-Labeled Sugars in Metabolic Research

Executive Summary

Stable isotope-labeled sugars—such as 13 C-glucose and 2 H-glucose—have become the gold standard for metabolic flux analysis, glycoproteomics, and diagnostic imaging. Unlike traditional radioisotopes ( 14 C or 3 H), stable isotopes do not undergo radioactive decay, offering a pristine safety profile that permits longitudinal, high-dose studies in humans and sensitive biological models[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic instructions, providing drug development professionals with the underlying causality of handling protocols, self-validating experimental workflows, and the analytical nuances required to ensure absolute scientific integrity.

The E-E-A-T of Isotope Safety: Radiological vs. Biochemical Profiles

The fundamental safety of stable isotope-labeled sugars stems from their identical chemical and biological behavior to their natural analogs, differing only in neutron count[1].

  • Radiological Safety & Regulatory Standing: Because they emit no ionizing radiation, stable isotopes bypass the strict legal restrictions, specialized waste disposal protocols, and exposure limits associated with radiotracers[2]. Uniformly labeled 13 C-glucose carries no Black Box Warning and is classified as non-toxic and safe for all demographics, including pregnant women and children, when administered in standard diagnostic amounts[3][4].

  • Biochemical & Osmotic Considerations: The primary risk in human or in vivo applications is not isotopic, but osmotic. Intravenous administration of high-concentration sugar solutions can trigger rapid insulin spikes or osmotic stress. Therefore, baseline fasting blood glucose and HbA1c levels must be evaluated prior to infusion to prevent hyperglycemic shock[3].

  • Heavy Isotope Effects: While massive substitution of hydrogen with deuterium ( 2 H) in systemic body water can cause transient vertigo due to changes in vestibular fluid density, the fractional enrichment used in deuterated sugar tracing is orders of magnitude below any toxicity threshold[4][5].

Physicochemical Handling and Storage Causality

Maintaining the isotopic and chemical purity of labeled sugars is paramount. Isotopic scrambling, non-enzymatic degradation, or microbial contamination will invalidate downstream mass spectrometry (MS) or nuclear magnetic resonance (NMR) calculations.

Storage Protocols:

  • Temperature & Duration: Lyophilized powders of 13 C-sugars must be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month)[6].

  • Causality of Degradation: Sugars are highly hygroscopic. Moisture ingress promotes microbial growth and facilitates non-enzymatic degradation (e.g., Maillard reactions if trace amines are present in the lab environment). Vials must be hermetically sealed and desiccated[6].

  • Reconstitution & Sterility: Solutions intended for in vivo infusion must be dissolved in sterile water or clinical-grade saline under aseptic conditions. The solution must be passed through a 0.22 µm filter to remove potential pyrogens and bacteria[7]. Self-Validating Step: Always run a sham-filtered vehicle control through MS to ensure the filter membrane does not leach unlabelled plasticizers or carbohydrates into the tracer stock.

Validated Workflow: In Vivo 13 C-Glucose Infusion & Extraction

To accurately map tumor metabolism or cerebral glucose utilization, researchers must achieve an isotopic steady state. The following protocol outlines a highly controlled 13 C-glucose infusion and extraction methodology for murine models[8][9].

Step-by-Step Methodology
  • Pre-treatment Fasting (6–12 hours):

    • Action: Remove food but provide water ad libitum.

    • Causality: Fasting depletes endogenous, unlabelled glycogen stores. This ensures that active metabolic pathways are forced to utilize the exogenous 13 C-glucose tracer, maximizing the signal-to-noise ratio and preventing dilution of the isotopic enrichment[3][8].

  • Surgical Catheterization:

    • Action: Implant a jugular vein catheter using silicone tubing (0.012" ID). Flush continuously with a heparin-ampicillin solution (0.2 µL/min)[8].

    • Causality: Maintains vascular patency and prevents localized thrombosis or infection, which would otherwise induce a systemic inflammatory metabolic shift, skewing the data.

  • Tracer Infusion (Bolus + Continuous Drip):

    • Action: Administer a rapid bolus of 13 C-glucose followed by a continuous infusion (e.g., 30 mg/kg/min for 6 hours)[8].

    • Causality: The bolus rapidly spikes plasma enrichment to the target level, while the continuous drip maintains a steady-state fractional enrichment. Without the bolus, reaching steady-state could take hours, during which the subject's baseline metabolism might shift[9].

  • Rapid Tissue Harvest & Quenching:

    • Action: Euthanize the subject, rapidly excise the target tissue, and immediately snap-freeze in liquid nitrogen.

    • Causality: Rapid thermal quenching halts enzymatic activity in milliseconds. Failure to do so allows post-mortem ischemia to rapidly degrade highly labile metabolites (e.g., ATP, pyruvate) into lactate, destroying the in vivo metabolic snapshot.

  • Biphasic Metabolite Extraction:

    • Action: Homogenize the tissue in a cold Methanol/Chloroform/Water mixture.

    • Causality: This creates a self-validating mass balance system. Polar metabolites (glycolytic intermediates) partition into the top aqueous layer, proteins/DNA into the middle interphase, and non-polar lipids into the bottom organic layer[8].

  • Vacuum Drying:

    • Action: Dry the polar fraction in a vacuum centrifuge strictly at 4°C for 8 hours[8].

    • Causality: Elevated temperatures during drying will cause the volatilization or thermal degradation of heat-sensitive intermediates like pyruvate.

Workflow N1 1. Pre-treatment Fasting (Deplete Glycogen) N2 2. Catheterization & Sterile Preparation N1->N2 N3 3. 13C-Glucose Infusion (Bolus + Steady Drip) N2->N3 N4 4. Rapid Tissue Harvest & LN2 Quenching N3->N4 N5 5. Biphasic Extraction (Polar vs Non-Polar) N4->N5 N6 6. GC-MS / LC-MS Isotopologue Analysis N5->N6

In vivo 13C-glucose infusion and metabolite extraction workflow for metabolic flux analysis.

Analytical Resolution & Data Presentation

When analyzing MS data, the raw spectra must be mathematically corrected for the natural abundance of isotopes (e.g., naturally occurring 1.1% 13 C). Failure to correct for natural abundance artificially inflates the perceived tracer incorporation[2][4].

Self-Validating Protocol: Always include an unlabelled control tissue sample in every MS run. This allows the software to empirically measure the natural isotope distribution of your specific biological matrix rather than relying solely on theoretical adjustments[2].

Data Presentation: Quantitative Isotopic Enrichment The following table demonstrates how to structure quantitative isotopologue data (M+0 indicates unlabeled, M+3 indicates 3 carbons are labeled, etc.) to compare metabolic shifts between healthy and tumor tissues.

MetaboliteTissue TypeM+0 (Unlabeled)M+2 (%)M+3 (%)M+6 (%)Total Fractional Enrichment
Glucose Healthy Brain45.2%0.5%1.2%53.1%54.8%
Glucose Tumor Core38.1%0.8%1.5%59.6%61.9%
Pyruvate Healthy Brain60.4%2.1%37.5%N/A39.6%
Pyruvate Tumor Core22.3%1.5%76.2%N/A77.7%
Lactate Healthy Brain85.1%1.1%13.8%N/A14.9%
Lactate Tumor Core15.4%2.0%82.6%N/A84.6%

(Data Insight: The massive shift to M+3 Lactate in the tumor core confirms the Warburg Effect—aerobic glycolysis—driven by the 13 C-glucose tracer).

Advanced Applications: Deuterated Probes & Raman-SIP

Beyond traditional MS, deuterated sugars ( 2 H-glucose) are increasingly utilized in Spontaneous and Coherent Raman Spectroscopy paired with Stable Isotope Probing (Raman-SIP).

  • Mechanistic Causality: The C-D bond exhibits a distinct vibrational stretching frequency (around 2100–2300 cm −1 ) located in the "silent region" of the cellular Raman spectrum, where no natural biomolecules absorb[10][11].

  • Application: By feeding cells deuterated glucose, researchers can perform non-destructive, label-free, live-cell imaging of glucose uptake and de novo lipogenesis in real-time, mapping the exact spatial distribution of the metabolized sugars within the tumor microenvironment[11].

Pathway Glc 13C-Glucose (M+6) Pyr 13C-Pyruvate (M+3) Glc->Pyr Glycolysis Lac 13C-Lactate (M+3) Pyr->Lac LDH (Warburg Effect) AcCoA 13C-Acetyl-CoA (M+2) Pyr->AcCoA PDH Cit 13C-Citrate (M+2) AcCoA->Cit TCA Cycle Entry

Carbon-13 mapping from uniformly labeled glucose through glycolysis and the TCA cycle.

References

  • Uniformly Labeled 13C-Glucose - Liv Hospital. Available at:[Link]

  • Stable isotopes: their use and safety in human nutrition studies - ResearchGate. Available at:[Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. Available at: [Link]

  • Stable Isotope Tracers: Technological Tools that have Emerged - NCBI. Available at:[Link]

  • Measuring in vivo tissue metabolism using 13C glucose infusions in mice - Lirias (KU Leuven). Available at: [Link]

  • Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy - PMC. Available at: [Link]

  • A granular look at sugar - secrets of science - Shimadzu. Available at: [Link]

  • Unveiling Cancer Metabolism through Spontaneous and Coherent Raman Spectroscopy and Stable Isotope Probing - MDPI. Available at: [Link]

  • Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis - RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Galactose in Complex Matrices Using (+)-Galactose-¹³C₆ as an Internal Standard by Isotope Dilution Mass Spectrometry

Abstract The accurate quantification of monosaccharides like D-galactose is critical in diverse fields, including clinical diagnostics for metabolic disorders (e.g., galactosemia), food science for nutritional labeling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of monosaccharides like D-galactose is critical in diverse fields, including clinical diagnostics for metabolic disorders (e.g., galactosemia), food science for nutritional labeling, and biotechnology for monitoring cell culture media. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity. However, analytical accuracy can be compromised by matrix effects, variable extraction recovery, and fluctuations in instrument response. This guide details the principles and protocols for employing (+)-Galactose-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to achieve robust and reliable quantification of galactose via isotope dilution mass spectrometry (IDMS). We provide field-proven methodologies for sample preparation, instrument setup, and data analysis, establishing a self-validating system for high-integrity results.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is the Gold Standard

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for analytical variability.[1] While structurally similar analogs can be used, they often exhibit different physicochemical properties, leading to incomplete correction.[2][3]

Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative mass spectrometry because they are chemically and physically almost identical to the analyte of interest, differing only in mass.[1][4] This near-perfect mimicry ensures that the IS and the analyte behave identically during every stage of the analytical process:

  • Co-elution in Chromatography: The SIL-IS co-elutes with the native analyte, ensuring both are subjected to the same matrix effects at the same time.[2][4]

  • Identical Extraction Recovery: Any loss of analyte during sample preparation is mirrored by a proportional loss of the SIL-IS.[1]

  • Comparable Ionization Efficiency: Both compounds ionize similarly in the mass spectrometer's source.

By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, these sources of error are effectively normalized, leading to superior accuracy and precision.[5] (+)-Galactose-¹³C₆, where all six carbon atoms are replaced with the heavy ¹³C isotope, is the ideal IS for galactose analysis.[6][7]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

}

Figure 1: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Physicochemical Properties & Key Parameters

Understanding the properties of the analyte and the internal standard is fundamental to method development.

Parameter(+)-Galactose (Analyte)(+)-Galactose-¹³C₆ (Internal Standard)Rationale
Chemical Formula C₆H₁₂O₆¹³C₆H₁₂O₆Isotopic substitution creates a mass shift.
Molecular Weight ~180.16 g/mol ~186.11 g/mol [6]A +6 Da mass difference is easily resolved by the mass spectrometer.
Ionization (Negative ESI) [M-H]⁻ = m/z 179.1[M-H]⁻ = m/z 185.1Sugars readily deprotonate, making negative mode highly sensitive.[8][9]
Purity High Purity Grade>98% Chemical, >99% Isotopic[6]High purity is essential to prevent cross-contamination and ensure accurate standard concentrations.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be robust starting points, adaptable to various matrices and instrument platforms.

Protocol I: Preparation of Standards and Quality Controls

Objective: To create a set of calibration standards to define the quantitative range and quality control samples to validate the accuracy of the analytical run.

Materials:

  • (+)-Galactose (≥99% purity)

  • (+)-Galactose-¹³C₆ (≥98% chemical purity, ≥99% isotopic purity)[6]

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of (+)-Galactose into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 acetonitrile/water. This is the Analyte Stock (S1) .

    • Accurately weigh approximately 1 mg of (+)-Galactose-¹³C₆ into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 acetonitrile/water. Sonicate briefly if needed. This is the Internal Standard Stock (IS1) .

  • Internal Standard Working Solution (IS-WS, 20 µg/mL):

    • Dilute the IS1 stock solution 1:50 with 50:50 acetonitrile/water. This solution will be spiked into all samples. The concentration should be optimized to be near the mid-point of the expected analyte concentration range.[2]

  • Calibration Curve and QC Preparation:

    • Perform serial dilutions of the Analyte Stock (S1) to prepare working solutions for the calibration curve and QCs. A typical range for biological samples might be 0.2 to 100 µg/mL.

    • Prepare calibration standards and QCs by spiking the appropriate analyte working solution into the same matrix as the unknown samples (e.g., blank plasma, buffer).

Protocol II: Sample Preparation from Biological Matrix (e.g., Plasma)

Objective: To extract galactose from a complex matrix while removing interfering substances like proteins, and to precisely add the internal standard.

graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

}

Figure 2: Workflow for Plasma Sample Preparation.

Procedure:

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Crucial Step: Add 10 µL of the Internal Standard Working Solution (IS-WS) to every tube.[2]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • If necessary, filter the supernatant through a 0.2 µm PVDF filter to remove any remaining particulates before injection.

Protocol III: LC-MS/MS Instrumental Parameters

Objective: To achieve chromatographic separation of galactose from other matrix components and perform sensitive and specific detection using tandem mass spectrometry.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.[10]
Column HILIC BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm)Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for retaining and separating highly polar sugars.[11][12]
Mobile Phase A 50 mM Ammonium Formate, pH 4.4 in Water[11]Provides good peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic Acid[11]Strong solvent for HILIC elution.
Flow Rate 0.4 mL/min[11]Typical for 2.1 mm ID columns.
Column Temp. 60°C[11]Higher temperatures can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLDependent on system sensitivity and sample concentration.
Gradient 0-1 min, 85% B; 1-8 min, ramp to 60% B; 8-8.1 min, ramp to 85% B; 8.1-10 min, hold at 85% BA representative gradient; must be optimized for specific column and system.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), NegativeHighly effective for sugars.[8]
IonSpray Voltage -3500 to -4500 V[8][11]Optimize for maximum signal.
Source Temp. 320-500°C[8][11]Aids in desolvation.

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
(+)-Galactose 179.189.150-15
(+)-Galactose 179.1119.150-12
(+)-Galactose-¹³C₆ 185.192.150-15
(+)-Galactose-¹³C₆ 185.1124.150-12
Note: Collision energies are instrument-dependent and require optimization.

Data Analysis and Method Validation

  • Quantification: Integrate the chromatographic peaks for the specified MRM transitions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of Galactose / Area of Galactose-¹³C₆) against the known concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).

  • Calculate Unknowns: Determine the concentration of galactose in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: A comprehensive validation is essential to ensure the method is reliable.[1] Key experiments include assessing linearity, accuracy, precision, selectivity, matrix effect, and stability, following guidelines from regulatory bodies. The use of (+)-Galactose-¹³C₆ is instrumental in meeting the stringent acceptance criteria for these tests, particularly for accuracy, precision, and matrix effect correction.[5]

Conclusion

The use of (+)-Galactose-¹³C₆ as a stable isotope-labeled internal standard is a powerful and essential strategy for the accurate quantification of galactose by LC-MS/MS. Its properties as a true chemical mimic of the analyte ensure that it effectively corrects for nearly all sources of analytical variability. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to develop and validate high-quality bioanalytical methods, ensuring data integrity and confidence in quantitative results.

References

  • Quantification of Mono and Disaccharides in Foods. (2019). Waters Corporation. Retrieved from [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. Retrieved from [Link]

  • Reddy, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. bioRxiv. Retrieved from [Link]

  • HPLC Method for Analysis of Galactose on Primesep S2 Column. (2023). SIELC Technologies. Retrieved from [Link]

  • Szigyarto, I. K., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules. Retrieved from [Link]

  • Jia, L., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry. Retrieved from [Link]

  • Le, U. T. N., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry. Retrieved from [Link]

  • Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry. Retrieved from [Link]

  • Determination of Monosaccharides in Grain by CE/MS/MS. (2018). Agilent. Retrieved from [Link]

  • Zhang, T., et al. (2019). Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Godin, J.-P., et al. (2007). Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. (2021). FDA. Retrieved from [Link]

  • Biais, B., et al. (2016). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. Metabolites. Retrieved from [Link]

  • GALACTOSE ASSAY AND RELATED SUBSTANCES VIA LIQUID CHROMATOGRAPHY WITH RI DETECTION. (2021). BioSpectra. Retrieved from [Link]

  • Morrison, D. J., et al. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Analysis of Sugars by LC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Rand, J. H., et al. (2015). Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices. Journal of Diabetes Science and Technology. Retrieved from [Link]

  • Morrison, D. J., et al. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. PubMed. Retrieved from [Link]

  • Shviro, Y., et al. (2021). Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Application

Quantitative Analysis of Galactose-13C6 by Gas Chromatography-Mass Spectrometry: A Detailed Protocol for Sample Preparation

An Application Guide for Researchers Abstract This application note provides a comprehensive and scientifically-grounded guide for the preparation of biological samples for the quantitative analysis of fully labeled Gala...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract This application note provides a comprehensive and scientifically-grounded guide for the preparation of biological samples for the quantitative analysis of fully labeled Galactose-13C6 using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals engaged in metabolic tracer studies. We delve into the rationale behind critical steps, including matrix cleanup, optional hydrolysis, and chemical derivatization, ensuring a robust and reproducible workflow. This guide emphasizes the aldononitrile acetate derivatization method, a technique proven to yield stable derivatives with excellent chromatographic properties for accurate isotopic enrichment analysis.

Foundational Principles: Why Sample Preparation is Critical

The use of stable isotope-labeled tracers, such as Galactose-13C6, is a cornerstone of modern metabolic research, allowing for the precise tracking of metabolic pathways and flux analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for this purpose, offering high chromatographic resolution and the mass selectivity needed to differentiate between isotopologues.

However, native carbohydrates like galactose are polar and non-volatile, making them unsuitable for direct GC analysis[1][2]. Therefore, a meticulous sample preparation workflow is paramount. The primary objectives are:

  • Eliminate Matrix Interference: Biological samples (e.g., plasma, cell lysates, tissue homogenates) are complex mixtures containing proteins, lipids, and salts that can interfere with analysis and contaminate the GC-MS system.

  • Liberate the Analyte: If Galactose-13C6 is incorporated into larger structures like glycoproteins or polysaccharides, it must first be chemically liberated into its monosaccharide form.

  • Enhance Volatility: The core of the preparation involves chemical derivatization to replace the polar hydroxyl (-OH) groups with non-polar functional groups, thereby increasing the molecule's volatility and thermal stability for gas-phase analysis[1][3][4][5].

This guide provides a self-validating system, where understanding the causality behind each step empowers the scientist to troubleshoot and adapt the protocol as needed.

High-Level Experimental Workflow

The journey from a complex biological sample to quantitative data can be visualized as a multi-stage process. Each stage is designed to purify and chemically modify the target analyte, Galactose-13C6, for optimal GC-MS analysis.

Galactose-13C6 GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Precipitation Protein Precipitation (e.g., Cold Methanol) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Hydrolysis Optional: Acid Hydrolysis (If analyzing glycoproteins) Supernatant1->Hydrolysis Drying1 Evaporation to Dryness Supernatant1->Drying1 If hydrolysis skipped Hydrolysis->Drying1 If performed Derivatization Aldononitrile Acetate Derivatization Drying1->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying2 Evaporation to Dryness Extraction->Drying2 Reconstitution Reconstitution in Solvent (e.g., Ethyl Acetate) Drying2->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS Data Data Processing (Peak Integration & Ratio Calculation) GCMS->Data

Caption: Overall workflow for Galactose-13C6 analysis.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for each critical phase of the sample preparation process.

Part A: Sample Pre-Treatment and Matrix Removal

The initial step is to separate the small molecule metabolites, including Galactose-13C6, from high molecular weight interferences like proteins.

Protocol 1: Protein Precipitation from Biological Fluids (Plasma, Serum)

  • Rationale: The addition of a cold organic solvent is a straightforward and effective method for denaturing and precipitating proteins.[6] Methanol is often recommended for metabolomic studies due to its ability to provide comprehensive metabolite profiles and reproducible results with low protein interference.[7][8]

  • Step-by-Step Protocol:

    • Place a 100 µL aliquot of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of ice-cold methanol (-20°C). The 4:1 solvent-to-sample ratio ensures efficient protein removal.[7]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the sample at -20°C for 20 minutes to facilitate complete protein precipitation.[9]

    • Centrifuge the tube at 14,000 x g for 15 minutes at 4°C. This will create a tight pellet of precipitated protein.

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new clean tube without disturbing the protein pellet.

    • Proceed to the evaporation step (Part C).

Part B: (Optional) Acid Hydrolysis of Glycoconjugates
  • Rationale: If the goal is to measure Galactose-13C6 that has been incorporated into glycoproteins or other complex carbohydrates, an acid hydrolysis step is required to break the glycosidic bonds and release the monosaccharides. Trifluoroacetic acid (TFA) is effective for releasing neutral sugars like galactose.[10][11]

  • Step-by-Step Protocol:

    • To the protein-free supernatant from Part A, add an appropriate volume of 4M TFA to achieve a final concentration of 2M TFA.

    • Securely cap the tube and heat at 105°C for 4 hours.[10] This condition is optimized for the release of non-cellulosic neutral sugars.

    • After hydrolysis, cool the sample to room temperature.

    • Proceed to the evaporation step (Part C).

Part C: Evaporation and Drying
  • Rationale: The sample must be completely dry before derivatization. Water is incompatible with most derivatizing reagents and will significantly reduce reaction efficiency.

  • Procedure:

    • Place the tubes containing the supernatant (either from Part A or B) into a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

    • Continue drying until all solvent is removed and a pellet or film is visible at the bottom of the tube. Ensure the sample is completely anhydrous.

Part D: Aldononitrile Acetate Derivatization
  • Rationale: This two-step derivatization is highly effective for aldoses like galactose. The first step, oximation, converts the aldehyde group into a nitrile, which prevents the formation of multiple anomeric peaks in the chromatogram.[12][13] The second step, acetylation, converts all hydroxyl groups into acetate esters, rendering the molecule volatile and thermally stable.[10] This derivative is more stable than its trimethylsilyl (TMS) counterpart.[10][11]

Caption: Two-step reaction for aldononitrile acetate derivatization.

  • Step-by-Step Protocol:

    • To the dried sample pellet, add 100 µL of derivatization reagent 1 (Pyridine containing 32 mg/mL Hydroxylamine HCl). Pyridine acts as a solvent and catalyst.[1]

    • Cap the vial tightly and vortex for 1 minute to dissolve the residue.

    • Heat the sample at 75°C for 25 minutes to complete the oximation reaction.[12]

    • Cool the vial to room temperature.

    • Add 150 µL of Acetic Anhydride. Caution: This reaction is exothermic. Add slowly.

    • Recap the vial and heat again at 75°C for 15 minutes.

    • Cool the sample to room temperature.

    • Add 500 µL of deionized water to quench the reaction, followed by 500 µL of Dichloromethane (DCM) for extraction.

    • Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (DCM) containing the derivatized galactose to a new vial.

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the final dried derivative in 100 µL of Ethyl Acetate for GC-MS analysis.[4]

GC-MS Instrumental Parameters

Accurate quantification of Galactose-13C6 enrichment requires an optimized GC-MS method. The use of Selected Ion Monitoring (SIM) is crucial for achieving the sensitivity and selectivity needed for tracer analysis.[14]

ParameterRecommended SettingRationale & Notes
GC System Agilent 7890 or equivalentA modern, robust GC system is essential for reproducible retention times.
GC Column 30m x 0.25mm ID, 0.25µm filmA mid-polarity column like a DB-5ms or VF-5ms provides excellent separation for this class of derivatives.[15][16]
Carrier Gas HeliumConstant flow rate of 1.0 mL/min.[15]
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level detection.[15]
Injector Temp 280°CEnsures rapid and complete volatilization of the derivatized analyte.[15]
Oven Program Initial 140°C (1 min), ramp 5°C/min to 240°C, hold for 5 min.This is a starting point; the ramp rate can be optimized to improve separation from matrix components.
MS System Agilent 5977 or equivalentA single quadrupole or triple quadrupole mass spectrometer.
Ionization Mode Positive Chemical Ionization (PCI) or Electron Ionization (EI)PCI often yields a more abundant molecular ion adduct, which is beneficial for isotope analysis.[17][18][19]
Acquisition Mode Selected Ion Monitoring (SIM)Provides maximum sensitivity by dwelling on specific ions of interest.[14][20]
Ions to Monitor m/z 328 (Unlabeled Galactose) m/z 334 (Galactose-13C6)These ions correspond to the [MH-60]⁺ fragment (loss of acetic acid) of the aldononitrile pentaacetate derivative.[17][18]

Data Analysis and Trustworthiness

The trustworthiness of the final data relies on a validated analytical system.

  • Quantification: The isotopic enrichment of Galactose-13C6 is determined by calculating the ratio of the peak area of the labeled ion (m/z 334) to the sum of the peak areas of the labeled and unlabeled ions (m/z 334 + m/z 328).

  • Calibration: For absolute quantification, it is essential to generate a calibration curve using standards prepared with known concentrations and isotopic ratios of Galactose-13C6 and unlabeled galactose. This validates the linear response of the instrument and corrects for any mass discrimination. The use of a stable isotope-labeled internal standard is the most reliable method for accurate quantification.[20][21]

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare samples for the robust and accurate analysis of Galactose-13C6 by GC-MS, leading to high-quality data in their metabolic investigations.

References

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek. Retrieved from [Link]

  • Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization - National Institute of Standards and Technology. (2015, March 27). NIST. Retrieved from [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC. (2013, April 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Separation of Monosaccharides Hydrolyzed From Glycoproteins Without the Need for Derivatization - PubMed. (2015, April 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Glycopeptide positive control for acid hydrolysis of glycoproteins to determine monosaccharide content. (2018, August 19). Morressier. Retrieved from [Link]

  • Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. (2005, December 16). ACS Publications. Retrieved from [Link]

  • CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography. (n.d.). IntechOpen. Retrieved from [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI. Retrieved from [Link]

  • What Column Should I Use for Carbohydrate Analysis? (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • Monosaccharide composition analysis of oligosaccharides and glycoproteins by high-performance liquid chromatography - PubMed. (1995, May 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of [(13)C]galactose Enrichment in Human Plasma by Gas chromatography/positive Chemical Ionization Tandem Mass Spectrometry - PubMed. (2000, February 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC. (2014, May 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of Monosaccharides as Aldononitrile, 0-Methyloxime, Alditol, and Cyclitol Acetate Derivatives by Gas Chromatograph. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of neutral sugars in soil by capillary gas chromatography after derivatization to aldononitrile acetates. (2007, May 11). ScienceDirect. Retrieved from [Link]

  • Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed. (2000, May 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Application of GC in the Analysis of Carbohydrates. (2021, March 5). ResearchGate. Retrieved from [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek. Retrieved from [Link]

  • Determination of neutral sugars in soil by capillary gas chromatography after derivatization to aldononitrile acetates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel LC-MS/MS method for complete composition analysis of polysaccharides by aldononitrile acetate and multiple reaction monitoring - PubMed. (2021, November 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of sugars by GC method. (2014, August 23). Chromatography Forum. Retrieved from [Link]

  • Analysis of concentration and (13)C enrichment of D-galactose in human plasma. (n.d.). Clinical Chemistry. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

  • Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS(ガスクロマトグラフ質量分析計) | JEOL 装置入門 | 製品情報. (n.d.). JEOL. Retrieved from [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Mono- and disaccharides (GC-MS). (n.d.). MASONACO.
  • Quantitation of plasma C-13-galactose and C-13-glucose during exercise by liquid chromatography/isotope ratiomass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed. (2012, June 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method. (2022, May 24). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved from [Link]

  • ガスクロマトグラフィータンデム質量分析(GC/MS/MS)の基礎と 環境分析での利用について. (n.d.). Agilent Technologies. Retrieved from [Link]

Sources

Method

Application Note: ¹³C-NMR Spectroscopy of Galactose-¹³C₆ for Advanced Structural Elucidation and Epitope Mapping

Mechanistic Rationale: Overcoming Glycan Degeneracy Carbohydrate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy has historically been bottlenecked by severe ¹H chemical shift degeneracy. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Overcoming Glycan Degeneracy

Carbohydrate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy has historically been bottlenecked by severe ¹H chemical shift degeneracy. Because most non-anomeric ring protons resonate within a narrow bandwidth (3.5–4.0 ppm), assigning specific residues in complex, repeating glycan oligomers (e.g., poly-N-acetyllactosamine) is highly challenging.

Introducing uniformly ¹³C-labeled galactose (UL-¹³C₆-Galactose) directly circumvents this limitation. The ¹³C nucleus offers a significantly broader chemical shift dispersion (~100 ppm for carbohydrates). By enriching the naturally low-abundance ¹³C isotope (1.1%) to >99%, researchers can break the chemical shift degeneracy without altering the chemical entity of the glycan[1]. Furthermore, the differential relaxation properties of ¹³C nuclei yield considerably sharper peaks in 1D NMR profiles compared to ¹H signals. The longitudinal (T₁) relaxation of carbons is much faster than protons, minimizing superimposition and enabling high-resolution structural profiling[2].

Experimental Workflow

Workflow A Galactose-13C6 Precursor B Enzymatic Synthesis or Metabolic Incorporation A->B C 13C-Enriched Glycoconjugate B->C D NMR Acquisition (1D 13C, 2D HSQC) C->D E Resonance Assignment & Degeneracy Resolution D->E F Structural Elucidation & Epitope Mapping E->F

Workflow for ¹³C₆-Galactose incorporation and NMR-driven structural elucidation.

Step-by-Step Protocol: A Self-Validating System

To ensure rigorous structural elucidation, the workflow must integrate isotopic labeling, multi-dimensional NMR acquisition, and dynamic validation.

Phase 1: Isotopic Enrichment and Sample Preparation

Causality Check: Proper sample preparation is critical because residual salts or unlabeled precursors can severely distort NMR tuning/matching and introduce spectral artifacts.

  • Precursor Selection: Utilize high-purity D-Galactose-¹³C₆ (≥99 atom % ¹³C).

  • Incorporation Strategy:

    • Enzymatic Synthesis: Use specific galactosyltransferases (e.g., LgtB) and UDP-UL-¹³C₆-galactose to selectively label terminal or internal galactose units in repeating oligomers[1].

    • Metabolic Labeling: For complex glycoproteins (e.g., IgG Fc glycans), culture mammalian cells in customized media containing ¹³C₆-Galactose to biosynthetically incorporate the probe into the N-glycan branches[3].

  • Purification: Isolate the labeled glycans using size-exclusion chromatography (SEC) to remove unreacted isotopic precursors.

  • Solvent Exchange (Self-Validation Step): Lyophilize the purified sample and reconstitute in 99.9% D₂O. Repeat this step 3 times to fully exchange hydroxyl and amide protons. Validation: Acquire a quick 1D ¹H scan to ensure the residual HDO water signal (δ ~4.7 ppm) is minimized and does not suppress anomeric signals.

Phase 2: NMR Acquisition Parameters

Causality Check: While 1D ¹³C provides sharp lines, running a 2D ¹H-¹³C HSQC correlates the ¹³C shifts with their directly attached protons, dramatically increasing resolving power and allowing exact assignment of the glycan linkage positions.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenically cooled probe. Set the probe temperature to 298 K.

  • Mutarotation Dynamics: Wait 24–48 hours after dissolving the sample in D₂O. The intensity of ¹³C-signals of the anomeric carbon (C1) is diagnostic for the changing rates of the α- and β-states. Establishing equilibrium is a prerequisite for accurate quantitative integration[2].

  • 1D ¹³C-NMR: Acquire with proton decoupling (e.g., WALTZ-16) to collapse multiplet structures into singlets. Ensure an adequate relaxation delay (d1 ≥ 2.0 s) to account for the fast T₁ relaxation of carbons[2].

  • 2D ¹H-¹³C HSQC: Set the ¹J_CH coupling constant to ~145 Hz (typical for carbohydrates). Acquire with a minimum of 256 increments in the indirect (¹³C) dimension to ensure sufficient digital resolution to separate closely resonating galactose C2/C3/C4 signals.

Phase 3: Epitope Mapping via 2D STD-HSQC

When studying protein-glycan interactions (e.g., Galectins binding to poly-LacNAc), use 2D STD-¹H,¹³C-HSQC.

  • Sample Ratio: Prepare a sample with a protein:ligand ratio of 1:50 to ensure a high fraction of the ligand is in the free state for detection.

  • Irradiation: Apply a cascade of Gaussian-shaped pulses to the protein's aliphatic region (e.g., -0.5 ppm to 0.5 ppm) for a total saturation time of 1.5–2.0 seconds.

  • Subtraction & Analysis: Interleave on-resonance (protein saturated) and off-resonance (reference, e.g., 40 ppm) scans. The ¹³C label allows the isolation of the saturation transfer signal to the specific labeled moiety, filtering out the background[1].

Interaction Mapping Mechanism

STD_NMR RF RF Saturation (Protein Only) P Protein Receptor (e.g., Galectin) RF->P Irradiate S Intermolecular NOE (Spin Diffusion) P->S Binding G 13C6-Galactose Ligand S->G Transfer D 2D STD-HSQC Detection G->D Isotope Filter

STD-NMR mechanism for mapping protein-glycan binding epitopes using ¹³C-filters.

Quantitative Data Summaries

To aid in resonance assignment and experimental design, the following tables summarize critical chemical shift benchmarks and relaxation parameters for ¹³C-labeled galactose.

Table 1: Typical ¹³C Chemical Shifts for D-Galactose (in D₂O)

Carbon Position α-Anomer (ppm) β-Anomer (ppm) Diagnostic Utility
C1 93.5 97.4 Anomeric configuration & mutarotation tracking
C2 69.5 73.3 Conformational probing (temperature-dependent)
C3 70.1 74.1 Linkage analysis (e.g., β1-3 linkages)
C4 70.5 69.9 Linkage analysis (e.g., β1-4 linkages)
C5 71.7 76.2 Ring conformation stability

| C6 | 62.3 | 62.2 | Identifying α1-6 branching points |

Table 2: ¹³C Relaxation Rates of Isotopic Labeled Galactose Residues Note: The transverse relaxation rate (R2) is highly sensitive to the degree of isotopic enrichment due to ¹³C-¹³C scalar couplings.

Isotope Labeling R1 (Longitudinal) R2 (Transverse) Impact on NMR Acquisition
Galactose ¹³C₆ 2.8 ± 0.1 s⁻¹ 48.4 ± 5.5 s⁻¹ Requires optimized CPMG pulse sequences[2]

| Galactose ¹³C₂ | 1.2 ± 0.1 s⁻¹ | 20.1 ± 1.0 s⁻¹ | Slower relaxation; sharper lines in direct 13C observe[2] |

References

  • Unravelling Glycobiology by NMR Spectroscopy Source: Open Research Library URL:2

  • Selective 13C-Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR Source: d-nb.info / Angewandte Chemie URL:1

  • Exploring glycoform-dependent dynamic modulations in human immunoglobulin G via computational and experimental approaches Source: PNAS (Proceedings of the National Academy of Sciences) URL:3

Sources

Application

Application Note: High-Resolution Metabolic Flux Analysis Using (+)-Galactose-13C6

Mechanistic Rationale & Scientific Context Stable isotope tracing using 13C-labeled carbon sources is a cornerstone of modern metabolomics, enabling the precise quantification of intracellular metabolic fluxes. While 13C...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scientific Context

Stable isotope tracing using 13C-labeled carbon sources is a cornerstone of modern metabolomics, enabling the precise quantification of intracellular metabolic fluxes. While 13C-glucose is ubiquitous in standard assays, the use of (+)-Galactose-13C6 offers unique mechanistic advantages for interrogating cellular bioenergetics and diagnosing inborn errors of metabolism[1].

Unlike glucose, which readily fuels aerobic glycolysis (the Warburg effect), galactose metabolism via the Leloir pathway is highly ATP-inefficient during its initial steps. The conversion of galactose to glucose-6-phosphate yields zero net ATP, forcing cells to bypass the Crabtree effect and rely almost entirely on mitochondrial oxidative phosphorylation (OXPHOS) for survival[2]. By culturing cells in galactose, researchers can unmask hidden mitochondrial defects that are otherwise compensated for by rapid glycolysis.

Furthermore, (+)-Galactose-13C6 tracing is the gold standard for identifying enzymatic bottlenecks in congenital disorders. For instance, tracking the accumulation of 13C6-Galactose-1-Phosphate versus 13C6-UDP-Galactose (a metric known as the "Galactose Index") allows for the precise differentiation of classical Galactosemia (GALT deficiency) from variant phenotypes[3]. It is also critical for assessing metabolic rewiring in Phosphoglucomutase-1 (PGM1) deficiency models[4].

LeloirPathway GalExt (+)-Galactose-13C6 (Extracellular) GalInt (+)-Galactose-13C6 (Intracellular) GalExt->GalInt GLUT Transporters Gal1P Galactose-1-P (13C6) GalInt->Gal1P GALK1 UDPGal UDP-Galactose (13C6) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C6) UDPGal->UDPGlc GALE Glc1P Glucose-1-P (13C6) UDPGlc->Glc1P GALT / UGP2 Glc6P Glucose-6-P (13C6) Glc1P->Glc6P PGM1 Downstream Glycolysis & TCA Cycle (13C-Isotopologues) Glc6P->Downstream Glycolytic Flux

Mechanistic flow of (+)-Galactose-13C6 through the Leloir pathway into central carbon metabolism.

Quantitative Media Formulation

To ensure accurate Mass Isotopomer Distribution (MID) calculations, the culture media must be strictly devoid of competing 12C-hexoses. Standard Fetal Bovine Serum (FBS) contains approximately 5–10 mM of unlabeled glucose, which will dilute the 13C tracer pool and invalidate flux calculations. Therefore, dialyzed FBS is an absolute requirement.

Table 1: Media Formulation for (+)-Galactose-13C6 Tracing
ComponentStock ConcentrationFinal ConcentrationVolume per 500 mLPurpose / Causality
DMEM (No Glucose/Galactose) 1X1X440 mLBasal matrix lacking competing 12C-hexoses.
(+)-Galactose-13C6 1 M (in ddH2O)10 mM5 mLPrimary 13C carbon tracer for the Leloir pathway.
Dialyzed FBS 100%10%50 mLProvides growth factors while excluding 12C-monosaccharides.
L-Glutamine 200 mM2 mM5 mLEssential amino acid; supports TCA cycle anaplerosis.

Experimental Protocols

The following protocols are designed as a self-validating system . By incorporating specific wash steps, rapid quenching, and media-only blanks, researchers can confidently rule out artifactual labeling or 12C-carryover.

Protocol A: Preparation and Validation of Tracing Media
  • Rehydration & Supplementation: Under sterile conditions, combine 440 mL of glucose/galactose-free DMEM with 50 mL of dialyzed FBS and 5 mL of 200 mM L-Glutamine.

  • Tracer Addition: Add 5 mL of sterile-filtered 1 M (+)-Galactose-13C6 to achieve a final physiological concentration of 10 mM[4].

  • Internal Validation (Osmolality & pH): Measure the osmolality of the final formulated media. It must fall between 290–310 mOsm/kg. The pH should be 7.2–7.4. Deviations indicate improper salt balance in the custom basal media, which will induce osmotic stress and artificially alter metabolic flux.

  • Media Blank Generation: Aliquot 1 mL of the prepared media into a sterile tube and freeze at -80°C. This will be run alongside cellular samples during LC-MS/MS to prove the absolute absence of M+0 (unlabeled) hexoses.

Protocol B: Cell Culture, Adaptation, and Isotope Labeling
  • Cell Seeding: Seed mammalian cells (e.g., fibroblasts or HepG2 cells) in standard 12C-glucose maintenance media and allow 24 hours for adherence.

  • The Wash Step (Critical Causality): Aspirate the maintenance media. Wash the cell monolayer three times with warm (37°C) PBS. Causality: Mammalian cells possess high-affinity GLUT transporters. Even trace amounts of residual 12C-glucose will be preferentially consumed over galactose, severely skewing the downstream 13C fractional contribution.

  • Isotope Introduction: Apply the (+)-Galactose-13C6 tracing media. Incubate the cells for 24 to 48 hours to achieve steady-state isotopic labeling of the TCA cycle and glycolytic intermediates[5].

  • Rapid Quenching: To harvest, rapidly aspirate the media and immediately submerge the cells in dry-ice-cold 80% Methanol (-80°C). Causality: Enzymatic turnover of highly labile intermediates (like Galactose-1-Phosphate) occurs in milliseconds. Cold methanol instantly denatures enzymes, "freezing" the metabolic state.

  • Metabolite Extraction: Scrape the cells in the cold methanol, centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins, and collect the supernatant for LC-MS/MS or NMR analysis.

Workflow Prep 1. Media Prep (13C6-Galactose) Wash 2. Cell Wash (Remove 12C) Prep->Wash Incubate 3. Labeling (24-48h) Wash->Incubate Quench 4. Quenching (-80°C MeOH) Incubate->Quench Extract 5. Extraction (Metabolites) Quench->Extract Analyze 6. LC-MS/MS (MID Analysis) Extract->Analyze

Step-by-step experimental workflow for (+)-Galactose-13C6 stable isotope tracing.

Data Interpretation & Expected Results

Following high-resolution mass spectrometry, the isotopic enrichment of metabolites is expressed as a Mass Isotopomer Distribution (MID), where "M+n" denotes the mass shift caused by the incorporation of n 13C atoms.

The table below outlines the expected MIDs when comparing Wild-Type (WT) cells to cells with a classical GALT deficiency (Galactosemia)[3].

Table 2: Expected Mass Isotopomer Distributions (MIDs)
MetaboliteChemical FormulaWT Expected MIDGALT-Deficient Expected MIDDiagnostic Significance
Galactose-1-Phosphate C6H13O9PM+6 (Transient)M+6 (Highly Accumulated)Direct GALK1 product; toxic accumulation indicates classical galactosemia.
UDP-Galactose C15H24N2O17P2M+6 (Steady-state)M+0 (Depleted)Product of GALT; ratio of Gal-1-P/UDP-Gal defines the clinical Galactose Index.
Lactate C3H6O3M+3M+0Confirms functional flux of galactose carbons completely through glycolysis.
Citrate C6H8O7M+2, M+4M+0Validates entry of galactose-derived Acetyl-CoA into the mitochondrial TCA cycle.

References

  • Source: d-nb.
  • Source: eur.
  • Source: nih.
  • Source: uea.ac.
  • Source: biorxiv.

Sources

Method

experimental workflow for in vivo stable isotope tracing studies

Dynamic Metabolic Profiling: A Comprehensive Workflow for In Vivo Stable Isotope Tracing and Metabolic Flux Analysis Introduction & Theoretical Grounding While static metabolomics provides a valuable snapshot of metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Dynamic Metabolic Profiling: A Comprehensive Workflow for In Vivo Stable Isotope Tracing and Metabolic Flux Analysis

Introduction & Theoretical Grounding

While static metabolomics provides a valuable snapshot of metabolite pool sizes, it fails to capture the dynamic flux of biochemical pathways. In vivo stable isotope tracing using heavy isotopes (e.g., 13 C, 15 N, 2 H) bridges this gap. By introducing a labeled nutrient into a living organism and tracking the distribution of heavy atoms into downstream metabolites, researchers can quantify the absolute rates of intracellular reactions, identify metabolic bottlenecks, and uncover tissue-specific metabolic reprogramming in complex disease states such as cancer, sepsis, and metabolic syndrome[1][2].

This application note details a robust, self-validating workflow for in vivo stable isotope tracing in murine models. As a Senior Application Scientist, I have structured this guide to emphasize the critical causality behind experimental choices—ensuring that your data reflects true physiological flux rather than experimental artifacts.

Workflow A 1. Experimental Design & Tracer Selection B 2. In Vivo Infusion (Steady-State) A->B C 3. Rapid Harvesting & Quenching B->C D 4. Dual-Phase Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. MID Extraction & MFA E->F

Fig 1: End-to-end workflow for in vivo stable isotope tracing and metabolic flux analysis.

Phase 1: Experimental Design and Tracer Administration

The Causality of Tracer Delivery: The method of tracer administration profoundly impacts the physiological relevance of the resulting data. While bolus injections are technically simpler, they create dramatic spikes in circulating metabolite concentrations, perturbing endogenous metabolism and violating the steady-state assumptions required for standard Metabolic Flux Analysis (MFA)[3]. Continuous intravenous infusion via jugular or tail vein catheters is the gold standard[4]. It achieves isotopic steady state—where the ratio of labeled to unlabeled metabolites remains constant—without altering the total circulating pool size (enrichment is typically maintained at 10–30%)[3].

Furthermore, recent studies demonstrate that isoflurane anesthesia profoundly alters systemic metabolism, inhibiting mitochondrial complex I and artificially elevating branched-chain amino acids and ketone bodies[5]. Therefore, performing infusions on conscious, freely moving mice using tethered catheter systems is highly recommended to preserve true physiological flux[5].

Table 1: Common Stable Isotope Tracers and Target Pathways

TracerPrimary Metabolic TargetTypical Infusion Rate (Mice)Key Downstream Isotopologues
[U- 13 C 6​ ] GlucoseGlycolysis, TCA Cycle, PPP0.4 mg/g bolus + 0.012 mg/g/minM+3 Pyruvate, M+2 Citrate
[U- 13 C 5​ ] GlutamineGlutaminolysis, Reductive Carboxylation0.15 mg/g bolus + 0.005 mg/g/minM+5 Glutamate, M+4 Citrate
[U- 13 C 16​ ] PalmitateFatty Acid Oxidation (FAO)Complexed with BSA (varies)M+2 Acetyl-CoA, M+2 Citrate
[ 13 C 3​ ] LactateCori Cycle, Gluconeogenesis0.16 mmol/kg + 0.04 mmol/kg/minM+3 Pyruvate, M+6 Glucose

Note: Infusion rates are representative and must be optimized based on the specific mouse strain, fasting state, and target tissue[6][7].

Protocol 1: Conscious Continuous Infusion

  • Catheterization: Surgically implant a dual jugular vein/carotid artery catheter 3–5 days prior to the experiment to allow for recovery and clearance of surgical stress markers[4].

  • Tracer Preparation: Prepare the sterile tracer (e.g.,[U- 13 C 6​ ] Glucose) in 0.9% saline[7].

  • Priming Bolus: Administer a priming bolus (e.g., 0.4 mg/g body weight) via the venous line to rapidly elevate plasma enrichment[7].

  • Continuous Infusion: Immediately initiate continuous infusion using a micro-syringe pump (e.g., 0.012 mg/g/min) for 90–120 minutes to achieve isotopic steady state[7].

  • Blood Sampling: Collect 10–20 µL of blood from the arterial line at t = 0, 30, 60, 90, and 120 mins[7].

  • Self-Validating QC Step: LC-MS analysis of these serial blood samples must mathematically confirm that plasma enrichment variance is <5% over the final 30 minutes, validating that isotopic steady state was achieved prior to tissue harvesting[8].

Phase 2: Tissue Harvesting and Metabolic Quenching

The Causality of Rapid Quenching: Cellular metabolism occurs on the millisecond timescale. High-turnover metabolites, such as ATP and TCA cycle intermediates, will rapidly degrade or artificially interconvert if tissues experience ischemia during harvesting. The critical rule of in vivo metabolomics is that the ischemia time (time from severing blood supply to complete freezing) must be under 5 seconds[6].

Protocol 2: Rapid Freeze-Clamping

  • Preparation: Pre-cool Wollenberger tongs (aluminum freeze-clamps) in liquid nitrogen (LN 2​ ).

  • Euthanasia: Euthanize the conscious mouse via cervical dislocation to avoid anesthetic metabolic artifacts[6].

  • Excision: Rapidly open the abdominal/thoracic cavity.

  • Clamping: Excise the target tissue (e.g., liver, tumor) and immediately compress it between the LN 2​ -cooled tongs. The tissue must freeze instantly into a flat, brittle wafer[6].

  • Storage: Transfer the frozen tissue wafer into a pre-weighed, pre-cooled cryovial and submerge in LN 2​ . Store at -80°C until extraction[7].

  • Self-Validating QC Step: During downstream LC-MS analysis, calculate the adenylate energy charge ((ATP + 0.5 ADP) / (ATP + ADP + AMP)). An energy charge >0.85 validates that the ischemia time was sufficiently short and the metabolome was preserved.

Phase 3: Metabolite Extraction

The Causality of Dual-Phase Extraction: Metabolites are chemically diverse. A dual-phase extraction using methanol, chloroform, and water simultaneously precipitates proteins, halts residual enzymatic activity (due to the high organic content and -20°C temperature), and separates polar metabolites (aqueous phase) from non-polar lipids (organic phase)[7].

Protocol 3: Cold Dual-Phase Extraction

  • Pulverization: Pulverize the frozen tissue over dry ice using a cryo-mortar and pestle. Do not allow the tissue to thaw at any point.

  • Homogenization: Weigh 10–20 mg of tissue powder into a tube. Immediately add 1 mL of ice-cold 80% methanol (-20°C)[7].

  • Internal Standards: Spike in a known concentration of deuterated internal standards (e.g., 2 H 4​ -Taurine, 2 H 8​ -Phenylalanine)[1]. Homogenize using a bead beater.

  • Phase Separation: Add 500 µL of ice-cold LC-MS grade water and 1 mL of ice-cold chloroform. Vortex vigorously for 10 minutes at 4°C[7].

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. This creates three distinct layers: upper aqueous (polar metabolites), middle interphase (proteins/DNA), and lower organic (lipids)[7].

  • Drying: Transfer the upper aqueous phase to a new tube and evaporate to dryness using a vacuum concentrator operating at room temperature or below[7].

  • Self-Validating QC Step: The recovery variance of the spiked deuterated internal standards validates extraction efficiency and controls for matrix effects during mass spectrometry[1].

Phase 4: LC-MS/MS Analysis and Metabolic Flux Modeling

The Causality of High-Resolution Mass Spectrometry: To accurately measure Mass Isotopomer Distributions (MIDs), the mass spectrometer must possess high resolution (e.g., Orbitrap or Q-TOF) to resolve isotopic fine structure. High-resolution MS (e.g., 480,000 resolving power at m/z 200) is required to distinguish true 13 C incorporation from natural heavy isotopes like 15 N or 34 S[1].

AtomTransition Glc [U-13C] Glucose (M+6) Pyr Pyruvate (M+3) Glc->Pyr Glycolysis Lac Lactate (M+3) Pyr->Lac LDH AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH OAA Oxaloacetate (M+3) Pyr->OAA PC Cit Citrate (M+2) AcCoA->Cit CS OAA->Cit CS

Fig 2: 13C atom transitions from[U-13C]Glucose into the TCA cycle via PDH and PC.

Data Processing & MFA Modeling: The raw MS data yields the relative abundance of each isotopologue (e.g., M+0, M+1, M+2).

  • Natural Abundance Correction: Raw MIDs must be mathematically corrected for the natural occurrence of heavy isotopes (e.g., the 1.1% natural abundance of 13 C) using software like IsoCor or INCA[6].

  • Fractional Enrichment: Calculate the total fractional contribution of the tracer to a specific metabolite pool.

  • Flux Modeling: Corrected MIDs and measured infusion rates are integrated into compartmental models. Least-squares regression is used to estimate absolute intracellular fluxes (e.g., the exact rate of Pyruvate Dehydrogenase vs. Pyruvate Carboxylase activity)[6][8].

References

  • Benchchem.Application Notes and Protocols for In Vivo Metabolic Tracing with D-Glucose-¹³C-4 in Animal Models.
  • NIH PMC.Physiological impact of in vivo stable isotope tracing on cancer metabolism.
  • MDPI Metabolites.
  • Endocrinology and Metabolism.
  • NIH PMC.In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.
  • bioRxiv.A simple, anesthesia-free infusion technique for in vivo metabolic tracing.
  • Semantic Scholar.Tissue-specific reprogramming of glutamine metabolism maintains tolerance to sepsis.
  • eScholarship.Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes.

Sources

Application

Application Note: Quantifying Galactose Metabolism and Carbon Routing in Cancer Cells via ¹³C Stable Isotope Tracing

Executive Summary Metabolic reprogramming is a hallmark of cancer. While the Warburg effect—characterized by rampant aerobic glycolysis—is well documented, the metabolic plasticity of tumors allows them to utilize altern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolic reprogramming is a hallmark of cancer. While the Warburg effect—characterized by rampant aerobic glycolysis—is well documented, the metabolic plasticity of tumors allows them to utilize alternative carbon sources under nutrient stress. Substituting glucose with galactose forces cancer cells to bypass rapid glycolysis and rely on oxidative phosphorylation (OXPHOS) for survival, a technique frequently used to unmask mitochondrial defects.

Recent advancements in Stable Isotope Resolved Metabolomics (SIRM) using ¹³C-labeled tracers have revolutionized our ability to perform hypothesis-free discovery of active metabolic pathways in human cells[1]. By employing [U-¹³C]galactose, researchers can quantitatively map carbon routing through the Leloir pathway into glycolysis, the TCA cycle, and aberrant glycosylation pathways. Notably, recent 2D NMR and mass spectrometry studies have revealed that galactose utilization can drive one-carbon metabolism, thereby reducing cancer cell sensitivity to specific chemotherapeutic inhibitors[2].

This application note provides a comprehensive, self-validating methodology for quantifying galactose metabolism in cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Routing: The Leloir Pathway

Galactose cannot directly enter glycolysis. It must first be converted to glucose-6-phosphate (Glc-6-P) via the highly conserved Leloir pathway. This enzymatic cascade is rate-limiting; thus, it restricts the glycolytic flux and prevents the rapid ATP generation typically seen with glucose, forcing the cell to maximize mitochondrial respiration.

Furthermore, intermediates of the Leloir pathway, specifically UDP-galactose, serve as critical nucleotide-sugar donors. Tracing ¹³C incorporation into these pools has elucidated how altered sugar metabolism fuels aberrant cell membrane glycan production in oncology[3].

Leloir Gal Galactose (Extracellular) Gal_in Galactose (Intracellular) Gal->Gal_in GLUT GALK GALK Gal_in->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDP_Gal UDP-Galactose Glycosylation Glycosylation / Glycans UDP_Gal->Glycosylation GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis / TCA Cycle Glc6P->Glycolysis GALK->Gal1P GALT->UDP_Gal GALT->Glc1P GALE->UDP_Glc PGM->Glc6P

Figure 1: The Leloir Pathway mapping the conversion of galactose to central carbon metabolites.

Experimental Rationale & Causality

To generate robust isotopic data, experimental design must account for both the biological state of the cell and the physicochemical properties of the metabolites. Interpreting ¹³C metabolite labeling patterns requires a strict understanding of steady-state versus dynamic isotopic enrichment[4].

Why adaptation is required: Cancer cells cultured in standard 25 mM glucose rely heavily on aerobic glycolysis. An abrupt switch to[U-¹³C]galactose causes acute nutrient shock, leading to ATP depletion and cell death before steady-state labeling can occur. Cells must be pre-adapted to unlabeled galactose for 3–6 days to upregulate Leloir pathway enzymes (GALK, GALT, GALE) and expand their mitochondrial networks.

Why cold 80% methanol extraction: Metabolic enzymes operate on millisecond timescales. Using 80% methanol at -80°C instantly denatures proteins and quenches metabolism, preventing artifactual shifts in the ATP/ADP ratio and preserving the endogenous mass isotopomer distribution (MID)[5].

Self-Validating Protocol: ¹³C-Galactose Tracing

This protocol utilizes a self-validating framework where each phase contains an internal quality control (QC) checkpoint to ensure data integrity.

Workflow Adapt 1. Cell Adaptation (10mM Galactose) Pulse 2. ¹³C-Gal Pulse ([U-¹³C]Galactose) Adapt->Pulse QC1 QC: Viability Check Adapt->QC1 Quench 3. Quench & Extract (-80°C 80% MeOH) Pulse->Quench LCMS 4. LC-MS/MS (HILIC / QTRAP) Quench->LCMS Analysis 5. Data Processing (Isotopologue Ext.) LCMS->Analysis QC2 QC: Label Saturation Analysis->QC2

Figure 2: Self-validating workflow for ¹³C-galactose stable isotope resolved metabolomics.

Phase 1: Metabolic Adaptation
  • Action: Seed cancer cells in standard media. After 24 hours, wash cells with PBS and switch to adaptation media (glucose-free RPMI supplemented with 10 mM unlabeled D-galactose and 10% dialyzed FBS). Culture for 3 to 6 days, replacing media every 48 hours.

  • Causality: Dialyzed FBS is mandatory because standard FBS contains residual glucose (~1-2 mM) which cells will preferentially consume, defeating the purpose of the galactose switch.

  • Validation Checkpoint: Perform a Trypan Blue exclusion assay. Viability must remain >85%. A severe drop indicates the specific cell line lacks the metabolic plasticity to survive via OXPHOS.

Phase 2: Isotope Labeling (The Pulse)
  • Action: Aspirate unlabeled galactose media. Wash once with warm PBS. Add labeling media containing 10 mM [U-¹³C]galactose (≥99% isotopic purity). Incubate for the desired tracing window (e.g., 2, 6, 12, and 24 hours).

  • Causality: Time-course tracing allows researchers to distinguish between fast-turnover pools (e.g., upper glycolysis) and slow-turnover pools (e.g., structural glycans).

  • Validation Checkpoint: Include a parallel well with unlabeled galactose as a "Natural Abundance" control. This is mathematically required later to correct the ¹³C data for naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).

Phase 3: Quenching & Metabolite Extraction
  • Action: Quickly aspirate media (or collect if analyzing extracellular flux). Wash cells rapidly (<5 seconds) with ice-cold PBS. Immediately add 1 mL of pre-chilled (-80°C) 80% LC-MS grade methanol/20% water. Scrape cells on dry ice, transfer to a microcentrifuge tube, and centrifuge at 15,000 x g for 15 mins at 4°C.

  • Causality: The rapid temperature drop and organic solvent instantly precipitate enzymes, locking the metabolome in its exact state at the time of collection[5].

  • Validation Checkpoint: Measure the protein concentration of the precipitated pellet (using a BCA assay after resuspension in lysis buffer). This value is required to normalize the LC-MS/MS peak areas across different samples.

Phase 4: LC-MS/MS Acquisition & Data Processing
  • Action: Transfer the metabolite-rich supernatant to glass autosampler vials. Analyze using a high-resolution mass spectrometer (e.g., QTRAP or Orbitrap) paired with Hydrophilic Interaction Liquid Chromatography (HILIC) to properly retain polar sugar phosphates.

  • Causality: Reversed-phase chromatography fails to retain highly polar metabolites like Galactose-1-Phosphate and UDP-Galactose. HILIC ensures proper chromatographic separation of these critical Leloir intermediates.

  • Validation Checkpoint (The Ultimate System Check): Extract the isotopologue distribution for UDP-Galactose. Because UDP-Galactose is a direct downstream product of the Leloir pathway, its M+6 fraction should reach >90% enrichment within a few hours. If the M+6 fraction is low, it indicates either tracer impurity, incomplete media replacement, or that the cells are breaking down internal glycogen stores to dilute the ¹³C pool.

Quantitative Data Presentation

When processing the raw MS data, peak areas must be corrected for natural isotopic abundance. The resulting data is expressed as Mass Isotopomer Distributions (MID), representing the percentage of the metabolite pool containing 0, 1, 2... up to n ¹³C atoms.

Table 1: Representative Mass Isotopomer Distribution (MID) in Galactose-Adapted Cancer Cells (24h [U-¹³C]Galactose Pulse)

MetaboliteTotal CarbonsM+0 (%)M+3 (%)M+6 (%)Biological Interpretation / Pathway Indication
UDP-Galactose 154.10.295.7 Direct Leloir pathway saturation. Validates tracer uptake.
Glucose-6-Phosphate 68.51.190.4 High conversion via PGM. Feeds into glycolysis/PPP.
Lactate 325.075.0 N/ASlower glycolytic flux compared to glucose, but active.
Citrate 645.212.518.3Complex labeling (M+2, M+4, M+6) indicates multiple turns of the TCA cycle and active OXPHOS.
Fucose (Membrane) 662.00.537.5 Slower incorporation into aberrant cell membrane glycans[3].

Note: M+X denotes the number of ¹³C atoms incorporated into the carbon backbone. UDP-Galactose M+6 refers to the labeling of the hexose moiety, while the uridine moiety remains largely unlabeled unless de novo pyrimidine synthesis is highly active.

Conclusion

Tracing [U-¹³C]galactose provides a high-resolution map of metabolic rewiring in cancer. By adhering to strict adaptation protocols and utilizing ultra-cold quenching techniques, researchers can generate self-validating datasets that expose hidden mitochondrial dependencies and altered glycosylation networks. As demonstrated, integrating these stable isotope techniques with advanced LC-MS/MS workflows is essential for modern oncological drug development and metabolic phenotyping.

References
  • [3] Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - bioRxiv. Available at:

  • [1] Profiling the metabolism of human cells by deep 13C labeling - PMC - NIH. Available at:

  • [5] Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors - CK Isotopes. Available at:

  • [4] A roadmap for interpreting 13C metabolite labeling patterns from cells - ORBilu. Available at:

  • [2] Mapping Natural Sugars Metabolism in Acute Myeloid Leukaemia Using 2D Nuclear Magnetic Resonance Spectroscopy - DKFZ. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Incubation Time for Galactose-13C6 Labeling Experiments

Welcome to the Metabolic Flux Analysis (MFA) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to optimize stable isotope tracing using Galactose-13C6.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Metabolic Flux Analysis (MFA) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to optimize stable isotope tracing using Galactose-13C6. The most common pitfall is treating galactose as a simple 1:1 kinetic substitute for glucose. Mechanistically, galactose metabolism requires the Leloir pathway, which introduces unique kinetic bottlenecks and metabolic shifts.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity isotopic enrichment data.

Core Experimental Workflow: Galactose-13C6 Labeling Protocol

To achieve reproducible labeling, your experimental design must be a self-validating system. This step-by-step methodology incorporates built-in quality control (QC) checkpoints to verify both isotopic steady state and cellular metabolic integrity.

Step 1: Metabolic Pre-conditioning (Crucial for Causality)

  • Action: Wash cells 2x with PBS and incubate in glucose-free, glutamine-supplemented base media containing 10 mM unlabeled (12C) Galactose for 12–24 hours prior to the experiment.

  • Causality: Acute glucose withdrawal causes metabolic shock. Pre-conditioning allows cells to upregulate necessary transporters (e.g., GLUT3/GLUT14) and Leloir pathway enzymes[1].

  • Validation Check: Monitor cell morphology and perform a Trypan Blue exclusion assay. Viability must remain >90% to proceed.

Step 2: Tracer Introduction

  • Action: Aspirate pre-conditioning media and rapidly replace it with media containing 10 mM [U-13C6]-Galactose (isotopic purity ≥99%).

  • Validation Check: Always run a parallel 12C-Galactose control plate . This is critical for establishing natural isotope abundance baselines and identifying background mass-spectrometry interference.

Step 3: Time-Course Incubation & Quenching

  • Action: Incubate cells for the optimized duration (see Table 1). To halt metabolism instantly, place plates on liquid nitrogen vapor or dry ice, aspirate media, and immediately add -80°C quenching buffer (e.g., 80% LC-MS grade Methanol).

  • Causality: The Leloir pathway intermediates (Gal-1-P, UDP-Gal) turn over in minutes. Delayed quenching allows residual enzymatic activity to scramble the 13C label, destroying the accuracy of your M+X fractions.

Step 4: Extraction and LC-MS/NMR Acquisition

  • Action: Scrape cells in quenching buffer, perform biphasic extraction (e.g., Methanol/Chloroform/Water), and analyze the polar fraction using High-Resolution Mass Spectrometry (HRMS) or 13C-NMR.

Pathway Visualization: The Leloir Bottleneck

Understanding where the 13C label travels is essential for optimizing incubation time. The diagram below illustrates the flow of Galactose-13C6 through the Leloir pathway into central carbon metabolism.

Leloir_Pathway Gal_Ext Galactose-13C6 (Extracellular) Gal_Int Galactose-13C6 (Intracellular) Gal_Ext->Gal_Int GLUT3 / GLUT14 Gal1P Galactose-1-P (M+6) Gal_Int->Gal1P GALK1 Glc1P Glucose-1-P (M+6) Gal1P->Glc1P GALT UDP_Gal UDP-Galactose (M+6) UDP_Glc UDP-Glucose (M+6) UDP_Glc->UDP_Gal GALE Glc1P->UDP_Glc UGP2 Glc6P Glucose-6-P (M+6) Glc1P->Glc6P PGM1 / PGM2 TCA TCA Cycle / OXPHOS (M+2, M+3, M+4) Glc6P->TCA Glycolysis

13C6-Galactose metabolic flux through the Leloir pathway into central carbon metabolism.

Troubleshooting Guides & FAQs

Q1: How do I determine the optimal incubation time to reach isotopic steady state? A: The optimal time depends strictly on the metabolic distance from the tracer entry point. For early Leloir intermediates (Galactose-1-Phosphate), steady state is reached rapidly. However, for downstream glycolysis and TCA cycle intermediates, you must wait longer. In human fibroblast models, a 7-hour incubation has been empirically validated as the optimal time to achieve steady-state galactose metabolism profiles without inducing starvation artifacts[2]. If your goal is dynamic flux analysis (measuring the rate of label incorporation), you must sample much earlier (15–60 minutes) during the linear phase of enrichment.

Q2: Why do my cells exhibit low viability during prolonged Galactose-13C6 incubation? A: This is a classic manifestation of the "Galactose Effect." While galactose yields the same net ATP as glucose upon complete oxidation, the flux through the Leloir pathway (specifically the GALK1 and GALT enzymes) is kinetically bottlenecked. This slow glycolytic flux cannot sustain the rapid ATP generation required by highly proliferative cells, forcing them to rely almost entirely on mitochondrial oxidative phosphorylation (OXPHOS)[3]. If your cell line has underlying mitochondrial dysfunction, it will undergo apoptosis. Validation Fix: Run a Seahorse XF Mito Stress Test prior to labeling to confirm your cells possess sufficient reserve respiratory capacity to survive on galactose.

Q3: I see high M+6 labeling in Galactose-1-Phosphate but minimal M+3 in Lactate. Is my incubation time too short? A: While it could be an incubation time issue, this specific isotopic signature usually indicates a metabolic bottleneck at the GALT (Galactose-1-phosphate uridylyltransferase) enzyme. In certain cancer models, such as glioblastoma, Leloir enzymes can be differentially expressed or targeted[1],[4]. If GALT is deficient or inhibited, Gal-1-P accumulates massively and cannot efficiently convert to Glucose-1-Phosphate, effectively halting the downstream transfer of the 13C label into glycolysis.

Q4: How does tracer recycling affect long-term incubation data (>24h)? A: Prolonged incubation times (>24 hours) often lead to severe label scrambling. As the M+6 label enters the TCA cycle, 13C carbons are recycled via malic enzyme or PEPCK back into the cytosolic pool. This creates complex, fragmented isotopologues (M+1, M+2, M+4) that make direct mathematical modeling of Leloir flux highly convoluted. Keep steady-state incubations under 12 hours whenever possible.

Quantitative Data: Expected Labeling Kinetics

Use the table below as a benchmark for your time-course experiments. Deviations from these windows typically indicate cell-line-specific metabolic rewiring or suboptimal quenching protocols.

MetabolitePrimary PathwayDynamic Labeling WindowSteady-State Incubation TimeExpected Primary Isotopologue
Galactose-1-Phosphate Leloir Pathway5 - 30 min1 - 2 hoursM+6
UDP-Galactose Leloir Pathway15 - 60 min2 - 4 hoursM+6
Glucose-6-Phosphate Glycolysis30 - 90 min4 - 6 hoursM+6
Lactate Glycolysis1 - 3 hours6 - 8 hoursM+3
Citrate TCA Cycle2 - 6 hours12 - 24 hoursM+2, M+4

References

  • The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. MDPI.
  • Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. NIH / PMC.
  • Understanding the role of dietary sulforaphane in regulating metabolic pathways using genomic approaches. UEA Digital Repository.
  • Classical galactosemia - A cloud with a silver lining. UvA-DARE (Digital Academic Repository).

Sources

Optimization

Technical Support Center: Ensuring Isotopic Purity in Galactose Labeling Experiments

Troubleshooting Guide: Unlabeled Galactose Contamination This section addresses common issues encountered during labeled galactose experiments and provides step-by-step protocols to diagnose and resolve them. Issue 1: Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Unlabeled Galactose Contamination

This section addresses common issues encountered during labeled galactose experiments and provides step-by-step protocols to diagnose and resolve them.

Issue 1: Unexpected Unlabeled Galactose Detected in Mass Spectrometry Analysis

You've conducted a stable isotope labeling experiment with, for example, ¹³C-galactose, but your Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) results show a significant peak corresponding to the mass of unlabeled galactose.

Potential Causes and Solutions

  • Contaminated Media or Reagents: Commercial cell culture media, sera, and even seemingly pure chemical reagents can contain trace amounts of unlabeled galactose.[1][2][3]

  • Endogenous Production (in certain cell lines): While less common, some cell lines may have metabolic pathways that can produce galactose.

  • Cross-Contamination in the Lab: Improper handling of reagents and equipment can introduce unlabeled galactose.[4][5]

Workflow for Identifying the Source of Contamination

start Unexpected Unlabeled Galactose Peak media Test Culture Media and Serum start->media reagents Analyze All Reagents start->reagents water Check Water Source start->water endogenous Evaluate Endogenous Production media->endogenous If media is clean solution Implement Corrective Actions media->solution If contaminated reagents->endogenous If reagents are clean reagents->solution If contaminated water->endogenous If water is clean water->solution If contaminated cross_contamination Review Lab Practices endogenous->cross_contamination If no endogenous production cross_contamination->solution

Caption: Workflow for troubleshooting unlabeled galactose contamination.

Experimental Protocols

Protocol 1: Screening of Culture Media and Reagents for Galactose Contamination using GC/MS

This protocol details the preparation and analysis of liquid samples to detect trace amounts of unlabeled galactose.

Materials:

  • Sample of culture medium, serum, or other liquid reagent

  • Internal standard (e.g., fully ¹³C-labeled galactose)[6]

  • Perchloric acid or Carrez reagents for deproteinization[7]

  • Derivatization agent (e.g., hydroxylamine hydrochloride and acetic anhydride for aldononitrile pentaacetate derivatization)[8]

  • GC/MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of your liquid sample, add a known concentration of the internal standard.

    • If the sample contains proteins (e.g., serum-containing media), perform deproteinization using perchloric acid or Carrez clarification.[7] Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Follow a standard protocol for aldononitrile pentaacetate derivatization to make the galactose volatile for GC analysis.[8]

  • GC/MS Analysis:

    • Inject the derivatized sample into the GC/MS.

    • Use selected ion monitoring (SIM) to look for the mass-to-charge ratio (m/z) of the derivatized unlabeled galactose and the labeled internal standard.

  • Data Analysis:

    • Quantify the amount of unlabeled galactose in your sample by comparing its peak area to that of the known concentration of the internal standard.

Protocol 2: Enzymatic Assay for Rapid Detection of Galactose

For a quicker, though less sensitive, screening method, an enzymatic assay can be employed. This relies on the galactose oxidase enzyme, which produces a detectable byproduct.[9][10][11]

Materials:

  • Galactose oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate (e.g., ABTS or a 2,4-dinitrophenylhydrazine-based system)[9][10]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing galactose oxidase, HRP, and the chromogenic substrate in a suitable buffer.

  • Add a small volume of the sample to be tested (e.g., culture medium).

  • Incubate at the optimal temperature for the enzymes (typically 25-37°C).

  • Measure the change in absorbance at the appropriate wavelength for the chosen substrate.[10][11]

  • Compare the absorbance to a standard curve generated with known concentrations of galactose.

Data Interpretation

Unlabeled Galactose Concentration Potential Source Recommended Action
High (>1% of labeled galactose)Contaminated media, serum, or a major reagent.Discard contaminated lots. Screen new lots of all reagents before use.
Low (0.1-1% of labeled galactose)Trace contamination in reagents or water.Use high-purity water (e.g., HPLC-grade). Consider purifying critical reagents.
Negligible (<0.1%)Contamination is unlikely to be from this source.Proceed to investigate other potential sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common "hidden" sources of unlabeled galactose in a typical lab setting?

A: Beyond the obvious sources like dairy-based products that might be present in a shared lab kitchen, several less apparent sources can introduce unlabeled galactose. These include:

  • Complex biological extracts: Yeast extracts and peptones used in some microbial culture media are rich in various carbohydrates, including galactose.

  • Pharmaceuticals and supplements: Lactose is a common excipient in tablets and powders.[1]

  • Plant-derived materials: Many plant-based products contain galactose as part of complex polysaccharides.[1]

  • Dust and aerosols: General lab dust can contain biological material that may harbor galactose.[12]

Q2: How can I be certain my labeled galactose is pure from the manufacturer?

A: While reputable suppliers provide a certificate of analysis with isotopic purity, it is a good practice to independently verify a new lot, especially for highly sensitive experiments. You can do this by running a small amount of the dissolved labeled galactose on a high-resolution mass spectrometer to check for any signal at the mass of the unlabeled compound.

Q3: Can I "clean up" my media if I detect low-level galactose contamination?

A: Removing trace amounts of a small molecule like galactose from a complex mixture like cell culture media is challenging. It is generally more cost-effective and reliable to source media and reagents that are certified to be free of galactose. Forcing cells to consume the contaminating galactose before starting the experiment is a potential strategy but can alter the metabolic state of the cells.

Q4: What are the best practices for handling labeled and unlabeled sugars in the lab to avoid cross-contamination?

A: Adhering to strict aseptic and good laboratory practices is crucial.[4]

  • Dedicated Equipment: Use separate sets of pipettes, tubes, and glassware for labeled and unlabeled compounds.

  • Workspace Segregation: If possible, designate separate areas in the lab for working with high concentrations of labeled and unlabeled sugars.

  • Good Hygiene: Change gloves frequently, especially after handling a concentrated stock of unlabeled galactose.[4]

  • Thorough Cleaning: Clean workspaces and equipment with a suitable disinfectant or solvent after each use.[5]

Workflow for Preventing Cross-Contamination

start Handling Labeled Galactose dedicate Use Dedicated Equipment start->dedicate segregate Segregate Workspaces dedicate->segregate hygiene Practice Strict Hygiene segregate->hygiene clean Thoroughly Clean After Use hygiene->clean end Minimize Contamination Risk clean->end

Caption: Best practices for preventing cross-contamination.

Q5: My experiment involves switching from glucose-containing media to galactose-containing media. How do I ensure there is no residual glucose?

A: This is a critical step in experiments designed to force cells to rely on mitochondrial metabolism.[13] To minimize glucose carryover:

  • Aspirate the glucose-containing medium completely.

  • Wash the cells twice with a glucose-free basal medium (e.g., DMEM without glucose).

  • Add the final galactose-containing medium. For highly sensitive metabolic studies, you may want to include a short incubation in the glucose-free basal medium before adding the galactose medium to allow for the consumption of any intracellular glucose stores.

By implementing these troubleshooting guides and adhering to the best practices outlined in the FAQs, researchers can significantly enhance the reliability and accuracy of their labeled galactose experiments.

References

  • Bauer, U. C., & B. M. Schwarz. (2023, April). Common forms of cell culture contamination and how to avoid them. Zeiss. [Link]

  • Bates, M. K., & Wernerspach, D. (2011, May 3). CELL CULTURE CONTAMINATION. Microlat. [Link]

  • Berry, G. T., & Elsas, L. J. (2001). Hidden sources of galactose in the environment. PubMed. [Link]

  • Bitesize Bio. (2025, June 4). Tips for Handling Radioactive Materials in the Lab. [Link]

  • Environmental Health and Safety. Guide to Isotope Management In Laboratories. [Link]

  • Friederichs, S. (2025, June 18). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. [Link]

  • Jurt, S., et al. (2019, February 28). Selective galactose culture condition reveals distinct metabolic signatures in pyruvate dehydrogenase and complex I deficient human skin fibroblasts. PubMed. [Link]

  • Lactose/D-Galactose | AAFCO. [Link]

  • R-Biopharm. (2024). Enzymatic Determination of Lactose and D-Galactose in Selected Foods. Oxford Academic. [Link]

  • Schadewaldt, P., et al. (2003). Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. PubMed. [Link]

  • Tay, D. W. P., et al. (2025, February 28). Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity. Analytical Chemistry - ACS Publications. [Link]

  • UNOLS. (2016, September 6). Stable Isotope Recommendations. [Link]

  • You, L., et al. (2016, April 4). Measuring the Composition and Stable-Isotope Labeling of Algal Biomass Carbohydrates via Gas Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Yu, J., et al. (2020, May 8). Reagent-Free Colorimetric Assay for Galactose Using Agarose Gel Entrapping Nanoceria and Galactose Oxidase. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing ¹³C-NMR Sensitivity for Labeled Metabolites

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental bottleneck in ¹³C-Metabolomics: the inherently low gyromagnetic ratio (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental bottleneck in ¹³C-Metabolomics: the inherently low gyromagnetic ratio (γ) and low natural abundance of the ¹³C nucleus.

Whether you are optimizing hardware, engineering your sample matrix, or pushing the boundaries of quantum spin physics, this guide provides field-proven, self-validating protocols to maximize your Signal-to-Noise Ratio (SNR).

SensitivityMatrix Root Low ¹³C Sensitivity In Metabolomics Path1 Hardware Optimization Root->Path1 Non-destructive Path2 Sample & Pulse Engineering Root->Path2 High-throughput Path3 Hyperpolarization (d-DNP) Root->Path3 Transient states Sol1 CryoProbe (~4x SNR Gain) Path1->Sol1 Sol2 PRE Agents (T1 Reduction) Path2->Sol2 Sol3 TEMPOL + 1.2K μw (>1000x SNR Gain) Path3->Sol3

Logical decision matrix for selecting the appropriate ¹³C-NMR sensitivity enhancement strategy.

FAQ 1: Hardware Interventions — Cryogenic Probes

Q: I upgraded to a ¹³C CryoProbe, but my high-salt biological extracts (e.g., urine, plasma) are not showing the expected 4-fold SNR enhancement. Why?

The Science (Causality): Cryoprobes achieve sensitivity gains by cooling the RF receiver coil and preamplifier to ~20 K using cold helium gas, which reduces the thermal noise figure by a factor proportional to the square root of the temperature ratio[1]. In an ideal, non-lossy sample (like a metabolite in pure D₂O), this yields a ~4-fold SNR gain over room-temperature (RT) probes[2].

However, biological samples possess high ionic strength. The conductive salt matrix acts as an antenna, coupling room-temperature thermal noise back into the cryogenically cooled receiver coil. This phenomenon, known as dielectric loss, degrades the Q-factor (quality factor) of the tuned circuit, severely diminishing your theoretical SNR gains.

Quantitative Data: Impact of Sample Matrix on ¹³C CryoProbe SNR
Probe TypeOperating TempSample MatrixRelative SNR Gain (vs RT Probe)
Room Temp (RT)298 K150 mM NaCl (Biofluid)1.0x (Baseline)
¹³C CryoProbe20 K0 mM NaCl (Pure Solvent)~4.0x
¹³C CryoProbe20 K150 mM NaCl (Biofluid)~2.0x - 2.5x
Protocol 1: CryoProbe Optimization for High-Salt Metabolites

This protocol minimizes dielectric losses to recover SNR.

  • Sample Geometry Modification: Transfer your sample from a standard 5 mm tube to a 3 mm tube.

    • Self-Validation: Run a quick 1D ¹H scan. If the water suppression profile improves and the 90° pulse width decreases compared to the 5 mm tube, you have successfully reduced the conductive volume interacting with the RF coil.

  • Rigorous Tuning and Matching: Insert the sample and open the wobble curve interface. Adjust the tuning (frequency) and matching (impedance) capacitors.

    • Self-Validation: The wobble curve must dip exactly at the ¹³C Larmor frequency and reach the baseline (zero reflection). If the dip is broad and shallow, the sample is too salty; dilute it or proceed to step 3.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample.

    • Self-Validation: Execute a 360° pulse experiment. The signal should pass through a perfect null (zero intensity). If residual signal remains, RF inhomogeneity is present due to dielectric heating.

FAQ 2: Sample Engineering — Paramagnetic Relaxation Enhancement (PRE)

Q: My quantitative ¹³C-NMR experiments take 48 hours to achieve an acceptable SNR because of the long relaxation delays required between scans. Can I accelerate this without losing quantitative accuracy?

The Science (Causality): Quantitative ¹³C-NMR requires a relaxation delay (D1) of at least 5 × T₁ (longitudinal relaxation time) between scans to ensure all spins return to thermal equilibrium. Because ¹³C lacks strong dipole-dipole relaxation mechanisms (especially non-protonated carbons like carboxyls), T₁ values can exceed 30 seconds, making experiments prohibitively long.

By introducing a Paramagnetic Relaxation Enhancement (PRE) agent, such as Gadobutrol or Cu-EDTA, you introduce unpaired electrons into the solution. An unpaired electron has a magnetic moment ~658 times greater than a proton. The intense dipole-dipole interactions between the electron and the ¹³C nucleus drastically accelerate spin-lattice relaxation (reducing T₁)[3]. This allows you to pulse much faster, accumulating more scans per unit time, thereby increasing SNR without saturating the signal.

Quantitative Data: T₁ Relaxation Modulation via PRE Agents
Metabolite (¹³C Labeled)T₁ (No PRE Agent)T₁ (with 2 mM Gadobutrol)Recommended D1 Delay (5 × T₁)
Pyruvate (C1 - Carboxyl)~40.0 s~1.5 s7.5 s
Lactate (C1 - Carboxyl)~20.0 s~1.0 s5.0 s
Glucose (C1 - Anomeric)~5.0 s~0.5 s2.5 s
Protocol 2: Quantitative ¹³C-NMR using PRE Agents

This protocol ensures accelerated acquisition while maintaining strict linearity.

  • Baseline T₁ Measurement: Run an Inversion-Recovery (T₁) experiment on your sample without the PRE agent.

    • Self-Validation: Fit the exponential recovery curve. If the R² of the fit is < 0.95, increase the number of delay points (τ) to ensure an accurate baseline.

  • PRE Agent Titration: Add Gadobutrol to a final concentration of 1-2 mM.

    • Self-Validation: Re-measure T₁. The target T₁ for your slowest-relaxing carbon should drop below 2 seconds. If line broadening (loss of resolution) occurs, the PRE concentration is too high; dilute the sample.

  • Adjust Repetition Time (TR): Set your total repetition time (Acquisition Time + D1) to 5 × T₁ of the slowest relaxing spin.

    • Self-Validation: Acquire a 1-scan spectrum and a 10-scan spectrum. Normalize the integrals. If the integrals match within 2%, you have confirmed that no signal saturation is occurring and the method is perfectly quantitative[3].

FAQ 3: Quantum Spin Physics — Dissolution Dynamic Nuclear Polarization (d-DNP)

Q: I need to track real-time metabolic fluxes of transient intermediates at sub-millimolar concentrations. Standard ¹³C-NMR is too slow. Is d-DNP the right choice, and how do I prevent polarization loss?

The Science (Causality): When studying transient metabolic events, you cannot rely on signal averaging over hours. Dissolution Dynamic Nuclear Polarization (d-DNP) solves this by providing a >10,000-fold temporary enhancement in ¹³C SNR[4][5].

The mechanism relies on transferring the near-unity Boltzmann polarization of unpaired electrons (from a stable radical like TEMPOL) to the ¹³C nuclei. This is achieved at cryogenic temperatures (1.2 K) and high magnetic fields using microwave irradiation at the electron paramagnetic resonance (EPR) frequency. Once polarized, the sample is rapidly dissolved with a superheated solvent and transferred to the NMR spectrometer. Because the hyperpolarized state is a non-equilibrium state, the signal decays at a rate dictated by T₁[6].

DNPWorkflow S1 1. Glassing (Metabolite + Radical) S2 2. Polarization (1.2K, μw irradiation) S1->S2 S3 3. Dissolution (Superheated Solvent) S2->S3 S4 4. Transfer (t < T1 decay) S3->S4 S5 5. Acquisition (Hyperpolarized ¹³C) S4->S5

Step-by-step workflow of Dissolution Dynamic Nuclear Polarization (d-DNP) for ¹³C-NMR.

Protocol 3: d-DNP Sample Preparation and Rapid Transfer

This protocol maximizes initial polarization and minimizes transit losses.

  • Glassing Matrix Preparation: Mix your ¹³C-labeled metabolite with 15 mM TEMPOL radical in a 1:1 (v/v) glycerol/water matrix.

    • Self-Validation: Flash-freeze a droplet in liquid nitrogen. The resulting bead must be completely transparent (a glass). If it is opaque/white (crystalline), the radical distribution will be inhomogeneous, and DNP transfer will fail. Add more glycerol.

  • Microwave Polarization: Insert the sample into the DNP polarizer at 1.2 K and apply microwave irradiation.

    • Self-Validation: Monitor the solid-state ¹³C polarization build-up curve. The curve must reach a steady-state plateau (typically taking 1-2 hours). Do not initiate dissolution before the plateau is reached.

  • Dissolution and Transfer: Inject superheated D₂O (at ~10 bar, 150 °C) to instantly melt the sample, and flush it through a fluidic path into the NMR spectrometer.

    • Self-Validation: The physical transfer time must be strictly < 5 seconds. If the transfer takes longer, the hyperpolarized ¹³C signal will decay back to thermal equilibrium via T₁ relaxation before acquisition begins[6].

References

  • Source: acs.
  • Source: tcd.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples - Copernicus.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Uniformly Labeled Galactose-¹³C₆: Maximizing Insights in Metabolic Research

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is fundamental to unraveling disease mechanisms and identifying novel therapeutic targets. Stable isotope t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is fundamental to unraveling disease mechanisms and identifying novel therapeutic targets. Stable isotope tracing, a cornerstone of metabolic research, offers a powerful lens to visualize the intricate flow of molecules within cellular networks. Among the array of available tracers, uniformly labeled Galactose-¹³C₆ stands out as a particularly insightful tool for dissecting galactose metabolism and its downstream ramifications. This guide provides an in-depth comparison of Galactose-¹³C₆ with other isotopic labeling strategies, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their metabolic studies.

The Central Role of Galactose Metabolism and the Power of ¹³C Tracing

Galactose, a C-4 epimer of glucose, is a critical monosaccharide in cellular metabolism, primarily processed through the Leloir pathway.[1] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis, the pentose phosphate pathway (PPP), or be used for glycogen synthesis and the formation of glycoproteins and glycolipids.[2] Given that aberrant galactose metabolism is implicated in various diseases, including galactosemia and cancer, the ability to accurately trace its metabolic fate is of paramount importance.[3]

Stable isotope tracers, such as those incorporating Carbon-13 (¹³C), allow for the tracking of carbon atoms from a substrate as it is metabolized.[4] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of ¹³C into downstream metabolites, thereby elucidating pathway activity and metabolic fluxes.[5]

The Decisive Advantage of Uniform Labeling: Why Galactose-¹³C₆ Excels

The choice of isotopic tracer is a critical determinant of the precision and scope of a metabolic flux analysis (MFA) experiment.[6] While positionally labeled tracers, where only specific carbons are ¹³C-labeled, can be useful for probing particular reactions, uniformly labeled (U-¹³C) tracers, where all carbon atoms are ¹³C, often provide a more comprehensive and unambiguous view of metabolic pathways.

The key advantages of using uniformly labeled Galactose-¹³C₆ include:

  • Complete Carbon Skeleton Tracking: With all six carbons labeled, the entire galactose backbone can be traced as it is metabolized. This is particularly advantageous for tracking the carbons through the Leloir pathway into glucose-6-phosphate and subsequently into glycolysis, the PPP, and the TCA cycle. This comprehensive tracking minimizes the ambiguity that can arise from the scrambling of carbons in certain metabolic reactions.

  • Enhanced Resolution of Converging Pathways: In complex metabolic networks, multiple pathways can converge on the same metabolite. Uniform labeling provides a distinct mass shift (M+6 for a six-carbon metabolite) that can help to deconvolve the contributions of different pathways to a particular metabolite pool, offering a clearer picture of metabolic reprogramming in disease states.

  • Robustness in Global Metabolomic Analyses: For untargeted metabolomics studies, the significant and predictable mass shift provided by a uniformly labeled precursor simplifies the identification of all downstream metabolites that have incorporated the tracer. This facilitates a broader understanding of how galactose metabolism impacts the entire metabolome.

  • Ideal for Glycosylation Pathway Analysis: Galactose is a fundamental building block for the synthesis of glycoproteins and glycolipids.[2] Using U-¹³C₆-Galactose allows for the robust tracking of the intact carbon skeleton into these complex biomolecules, providing a powerful tool to study the dynamics of glycosylation, a process often dysregulated in cancer and other diseases.[3]

Visualizing Galactose Metabolism and Experimental Workflow

To better understand the journey of Galactose-¹³C₆ within the cell, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow for a stable isotope tracing study.

Leloir_Pathway Galactose-¹³C₆ Galactose-¹³C₆ Galactose-¹³C₆-1-P Galactose-¹³C₆-1-P Galactose-¹³C₆->Galactose-¹³C₆-1-P GALK UDP-Galactose-¹³C₆ UDP-Galactose-¹³C₆ Galactose-¹³C₆-1-P->UDP-Galactose-¹³C₆ GALT UDP-Glucose-¹³C₆ UDP-Glucose-¹³C₆ UDP-Galactose-¹³C₆->UDP-Glucose-¹³C₆ GALE Glycosylation Glycosylation UDP-Galactose-¹³C₆->Glycosylation Glucose-¹³C₆-1-P Glucose-¹³C₆-1-P UDP-Glucose-¹³C₆->Glucose-¹³C₆-1-P UGP Glucose-¹³C₆-6-P Glucose-¹³C₆-6-P Glucose-¹³C₆-1-P->Glucose-¹³C₆-6-P PGM Glycolysis Glycolysis Glucose-¹³C₆-6-P->Glycolysis PPP PPP Glucose-¹³C₆-6-P->PPP

Caption: The Leloir Pathway for Galactose-¹³C₆ metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture Isotope_Labeling 2. Introduce Galactose-¹³C₆ Cell_Culture->Isotope_Labeling Incubation 3. Incubate to Isotopic Steady State Isotope_Labeling->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction MS_Analysis 6. LC-MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing 7. Mass Isotopologue Distribution (MID) Analysis MS_Analysis->Data_Processing Flux_Calculation 8. Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: General workflow for a ¹³C-MFA experiment.

Comparative Analysis of Galactose Tracers

The choice of an isotopic tracer significantly impacts the interpretability of metabolic flux data. Below is a comparison of uniformly labeled Galactose-¹³C₆ with other common tracing strategies.

Tracer TypeKey AdvantagesKey LimitationsPrimary Applications
Uniformly Labeled Galactose-¹³C₆ - Comprehensive tracking of the entire carbon skeleton.- High precision in resolving converging metabolic pathways.- Simplifies untargeted analysis of downstream metabolites.- Excellent for tracing into complex glycans.- Higher cost compared to positionally labeled tracers.- May provide redundant information for very specific questions.- Global metabolic flux analysis.- Investigating the interplay between galactose metabolism, glycolysis, and the TCA cycle.- Studies on glycosylation and glycoconjugate biosynthesis.
Positionally Labeled Galactose (e.g., [1-¹³C]Galactose, [2-¹³C]Galactose) - Lower cost.- Can be highly informative for specific enzymatic reactions or pathways (e.g., PPP).[7]- Incomplete carbon tracing can lead to ambiguity.- Label scrambling can complicate data interpretation.- Less effective for global metabolomics.- Probing specific enzyme activities within the Leloir pathway.- Differentiating fluxes through the oxidative and non-oxidative branches of the PPP.
Uniformly Labeled Glucose-¹³C₆ - Excellent for general central carbon metabolism studies.- Provides a comprehensive overview of glycolysis, PPP, and TCA cycle.[6]- Does not directly probe the initial steps of the Leloir pathway.- Interpretation can be complex in cells that can interconvert glucose and galactose.- General metabolic phenotyping.- Investigating glucose-centric metabolic reprogramming in diseases like cancer.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using Galactose-¹³C₆ in Cultured Mammalian Cells

This protocol outlines a general procedure for a steady-state ¹³C-MFA experiment using Galactose-¹³C₆ in adherent mammalian cells, followed by GC-MS analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free and galactose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Uniformly labeled Galactose-¹³C₆

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • GC-MS system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells to the desired confluency (typically 70-80%) in standard culture medium.

    • One day prior to the experiment, switch the cells to a custom medium containing dialyzed FBS and the desired concentration of unlabeled galactose to adapt them to galactose as a primary carbon source.

  • Isotope Labeling:

    • On the day of the experiment, aspirate the adaptation medium and wash the cells once with pre-warmed PBS.

    • Add the labeling medium, which is glucose-free DMEM supplemented with Galactose-¹³C₆ at the desired concentration (e.g., 10 mM) and dialyzed FBS.

    • Incubate the cells for a sufficient period to reach isotopic steady state. This time should be determined empirically for each cell line but is often in the range of 8-24 hours.[6]

  • Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A two-step derivatization is common:

      • First, methoximation of carbonyl groups with methoxyamine hydrochloride in pyridine.

      • Second, silylation of hydroxyl and amine groups with a reagent like MTBSTFA.

  • GC-MS Analysis and Data Processing:

    • Analyze the derivatized samples on a GC-MS system.

    • Acquire the data in full scan mode to capture the mass isotopologue distributions (MIDs) of the metabolites of interest.

    • Process the raw data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite.

  • Metabolic Flux Calculation:

    • Use the measured MIDs and known metabolic network stoichiometry to calculate intracellular metabolic fluxes using software packages such as INCA, Metran, or OpenMebius.

Conclusion

Uniformly labeled Galactose-¹³C₆ is an invaluable tool for researchers seeking a comprehensive and precise understanding of galactose metabolism and its integration with central carbon metabolism. Its ability to track the entire carbon skeleton through complex metabolic networks provides a level of detail that is often unattainable with positionally labeled tracers. By carefully considering the experimental objectives and employing robust methodologies as outlined in this guide, scientists and drug development professionals can leverage the power of Galactose-¹³C₆ to uncover novel metabolic insights and accelerate the discovery of new therapeutic strategies.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.
  • Burelle, Y., Lamoureux, M. C., Péronnet, F., Massicotte, D., & Lavoie, C. (2007). Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling. British Journal of Nutrition, 97(3), 485-491.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 53-60.
  • Fendt, S. M., & Sauer, U. (2010). 13C-based metabolic flux analysis. Current opinion in biotechnology, 21(5), 629-634.
  • Fenn, P. T., Ning, C., Segal, S., & Blair, I. A. (2000). Determination of [13C] galactose enrichment in human plasma by gas chromatography/positive chemical ionization tandem mass spectrometry. Journal of mass spectrometry, 35(2), 218-223.
  • Gitzelmann, R., & Baerlocher, K. (1973). The metabolism of intravenously administered galactose in patients with galactose-1-phosphate uridyltransferase deficiency.
  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167-174.
  • Morrison, D. J., O'Hara, A., King, R., & Preston, T. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 25(17), 2484-2488.
  • Schadewaldt, P., Hammen, H. W., & Wendel, U. (2000). Analysis of concentration and (13) C enrichment of D-galactose in human plasma. Clinical chemistry, 46(5), 634-641.
  • Sriram, G., Martinez, D. A., McCabe, E. R., & Liao, J. C. (2004). Single-gene deletions in central metabolism reveal robustness of Escherichia coli metabolism. Metabolic engineering, 6(3), 226-235.
  • Tuscany Diet. (2022, July 26). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. Retrieved from [Link]

  • van der Meer, N. M., van der Krogt, J. A., van der Slik, A. R., Verhoeven-Duif, N. M., & de Sain-van der Velden, M. G. M. (2018). Stable [13C]-labeled galactose metabolism profiling (GMP) analysis. Journal of inherited metabolic disease, 41(6), 1139-1147.
  • Varghese, R. S., Shameer, K., Veetil, S. K., & Krishnan, C. V. (2021). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers, 13(16), 4193.
  • Wikipedia. (2023, December 2). Leloir pathway. In Wikipedia. Retrieved April 2, 2026, from [Link]

  • Xue, Y., et al. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. bioRxiv.

Sources

Comparative

A Comprehensive Comparison Guide: GC-MS vs. LC-MS for D-(+)-Galactose-13C6 Detection

D-(+)-Galactose-13C6 is a uniformly stable-isotope-labeled monosaccharide that serves as a critical tracer in metabolic flux analysis. It is widely used to probe the Leloir pathway, investigate lactose synthesis, and map...

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Author: BenchChem Technical Support Team. Date: April 2026

D-(+)-Galactose-13C6 is a uniformly stable-isotope-labeled monosaccharide that serves as a critical tracer in metabolic flux analysis. It is widely used to probe the Leloir pathway, investigate lactose synthesis, and map energy metabolism in models of galactosemia[1][2][3]. However, accurately detecting and quantifying its isotopologues (M+0 to M+6) in complex biological matrices requires highly optimized analytical platforms.

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant analytical modalities for this workflow: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides mechanistic insights, quantitative data, and self-validating experimental protocols to help you select the optimal system for your research.

Mechanistic Causality: Why GC-MS vs. LC-MS?

The decision to utilize GC-MS or LC-MS is dictated by the physicochemical properties of galactose and the specific metabolic nodes your study targets[4][5].

GC-MS: The Gold Standard for Isomeric Resolution and Isotopologue Precision D-galactose is a highly polar, hydrophilic molecule possessing five hydroxyl (-OH) groups. In its native state, it is non-volatile and thermally labile. To analyze galactose via GC-MS, it must undergo chemical derivatization[6]. Derivatization (e.g., methoxyamination followed by silylation) replaces the active hydrogens on the -OH groups with non-polar moieties. The causality here is twofold: masking these polar groups prevents thermal degradation in the hot GC injector and dramatically increases the molecule's volatility[2][6].

Once volatilized, GC-MS coupled with Electron Ionization (EI) provides exceptional chromatographic resolution. It easily separates diastereomers that share identical masses (such as glucose and galactose) and offers superior precision for 13C-isotopologue ratio analysis due to highly reproducible fragmentation patterns[1][6].

LC-MS: The Champion of Intact Polar Metabolites LC-MS circumvents the need for complex derivatization, allowing for the analysis of metabolites in their native state[7]. However, standard reversed-phase (C18) columns fail to retain highly polar sugars. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and an organic-rich mobile phase, retaining galactose through a water-partitioning mechanism[8].

Alternatively, 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization can be used in LC-MS workflows to enhance hydrophobicity and electrospray ionization (ESI) efficiency[9]. LC-MS becomes the mandatory choice when your study requires simultaneous tracking of downstream intact nucleotide sugars (e.g., UDP-Galactose), which are too massive and thermally labile to survive GC-MS analysis[3][4].

LeloirPathway Gal D-(+)-Galactose-13C6 (Tracer) Gal1P Galactose-1-Phosphate (M+6) Gal->Gal1P GALK UDPGal UDP-Galactose (M+6) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (M+6) UDPGal->UDPGlc GALE Glycolysis Glycolysis / Energy (M+3 / M+6) UDPGlc->Glycolysis Downstream Flux

Metabolic fate of D-(+)-Galactose-13C6 via the Leloir pathway into glycolysis.

Quantitative Performance Data

When evaluating these platforms, it is crucial to compare their operational parameters and analytical limits.

Analytical FeatureGC-MS (Derivatization-Based)LC-MS (HILIC-ESI-MS/MS)
Target Analytes Volatile/stable compounds, free monosaccharides[4]Intact polar metabolites, nucleotide sugars (UDP-Gal)[7]
Sample Preparation Extensive (Extraction + MOX/TMS Derivatization)[6]Minimal (Extraction + Direct Injection or PMP)[9]
Chromatographic Resolution Excellent (Easily resolves Glucose vs. Galactose isomers)[1]Moderate (Requires highly optimized HILIC gradients)[8]
Isotopologue Precision Very High (Low CV% for M+1 to M+6 ratios via EI)[6]High (Subject to ESI matrix effects and ion suppression)[3]
Mass Range Typically restricted to < 500 Da[4]Readily handles large biomolecules (> 500 Da)[4]
Validated Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate internal standards (IS) and quality control (QC) mechanisms to guarantee data reliability.

Protocol A: GC-MS Workflow (Derivatization-Based)

Self-Validation Mechanism: The incorporation of a heterologous internal standard (e.g., 13C5-Ribose) prior to extraction ensures that extraction efficiency is continuously monitored. A derivatization blank is run to confirm the absence of reagent contamination.

  • Extraction : Quench cellular metabolism using cold methanol/water (-20°C). Spike the sample with the internal standard. Centrifuge at 14,000 x g to precipitate and remove proteins. Dry the supernatant under a gentle nitrogen stream.

  • Derivatization : Add methoxyamine hydrochloride in pyridine and incubate for 90 minutes at 37°C. Causality: This step inhibits ring closure, preventing the formation of multiple anomeric peaks for a single sugar. Follow with the addition of MSTFA + 1% TMCS (incubate 30 min at 37°C) to silylate the remaining hydroxyl groups[6].

  • Acquisition : Inject 1 µL of the derivatized sample in splitless mode into the GC-MS. Utilize a DB-5MS capillary column for separation. Ionize the eluent via Electron Ionization (70 eV). Monitor characteristic fragments (e.g., [M-57]+) using Selected Ion Monitoring (SIM) to accurately quantify the M+0 to M+6 isotopologue distribution[2][6].

Protocol B: LC-MS Workflow (HILIC-ESI-MS/MS)

Self-Validation Mechanism: The use of pooled Quality Control (QC) samples, injected every 10 analytical runs, monitors retention time stability and corrects for ESI signal drift over time.

  • Extraction : Extract metabolites from the biological matrix using a cold Acetonitrile:Methanol:Water (2:2:1, v/v/v) buffer. Spike with an internal standard mixture[3]. Centrifuge and transfer the supernatant to an autosampler vial.

  • Separation : Inject the sample onto a ZIC-pHILIC column (polymeric zwitterionic stationary phase). Utilize a mobile phase gradient consisting of 20 mM ammonium carbonate (pH 9.0) and acetonitrile. Causality: The high organic content forces the polar 13C6-galactose to partition into the water-enriched layer on the stationary phase, ensuring strong retention[8].

  • Acquisition : Operate the mass spectrometer in ESI negative mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific mass transitions for the M+0 to M+6 isotopologues (e.g., tracking the mass shift from 185 Da to 191 Da for fully labeled 13C6-galactose)[9].

Workflow Sample Biological Sample (Spiked with 13C6-Gal) Extract Metabolite Extraction (Cold MeOH:H2O) Sample->Extract GCPath GC-MS Workflow Extract->GCPath LCPath LC-MS Workflow Extract->LCPath Deriv Derivatization (MOX + TMS) GCPath->Deriv HILIC HILIC Separation (Amide/Zwitterionic) LCPath->HILIC GC Gas Chromatography (Capillary Column) Deriv->GC EI Electron Ionization (EI) 70 eV GC->EI Data Isotopologue Analysis (M+0 to M+6 Quantification) EI->Data ESI Electrospray Ionization (ESI- / ESI+) HILIC->ESI ESI->Data

Analytical workflow comparison for 13C6-Galactose using GC-MS and LC-MS.

Decision Matrix: Which should you choose?
  • Choose GC-MS if : Your primary goal is determining highly precise 13C-enrichment ratios of free galactose, or if you need to unambiguously resolve galactose from glucose and other structural isomers in complex matrices[1][6].

  • Choose LC-MS if : You are conducting broad metabolomics profiling where you must simultaneously track the incorporation of 13C6-galactose into larger, thermally fragile downstream metabolites, such as UDP-Galactose and other nucleotide sugars[3][4].

Sources

Comparative

D-(+)-Galactose-13C6 vs. Deuterated Galactose: A Comprehensive Tracer Comparison Guide

As a Senior Application Scientist, I frequently guide research teams through the complex decision matrix of stable isotope tracer selection. When investigating galactose metabolism—a critical node in glycosylation, Leloi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the complex decision matrix of stable isotope tracer selection. When investigating galactose metabolism—a critical node in glycosylation, Leloir pathway dynamics, and alternative carbon source utilization—the choice between tracing the carbon skeleton and tracing hydrogen exchange dictates the resolution and accuracy of your metabolic map.

This guide objectively compares D-(+)-Galactose-13C6 (uniformly 13C-labeled galactose) against Deuterated Galactose (e.g.,[3,5-2H2]galactose, Galactose-d7), detailing the causality behind experimental choices, analytical workflows, and the profound impact of kinetic isotope effects (KIE).

Mechanistic Foundations & Causality

13C-Galactose: The Unbiased Carbon Tracker

D-(+)-Galactose-13C6 is engineered to trace the carbon backbone through the Leloir pathway into central carbon metabolism. The Causality of Choice: The mass difference between 13C and 12C is negligible relative to the kinetic energy required for enzymatic C-C bond cleavage. Consequently, 13C tracers do not induce a primary kinetic isotope effect (KIE). This lack of flux distortion makes 13C-galactose the gold standard for absolute 13C-Metabolic Flux Analysis (13C-MFA) [5], allowing researchers to accurately map the incorporation of exogenous monosaccharides into the neural cell glycocalyx[4] without perturbing the system's natural thermodynamic state.

Deuterated Galactose: Exploiting the Kinetic Isotope Effect

Conversely, deuterium (2H) has twice the mass of protium (1H). The Causality of Choice: When a C-D bond is broken during the rate-limiting step of an enzymatic reaction, the increased activation energy results in a significant primary KIE, slowing the reaction rate. While this makes deuterium less ideal for unbiased absolute flux calculations, it is an exceptionally powerful tool for mechanistic probing. For example, infusing[3,5-2H2]galactose allows researchers to track transaldolase exchange and triose-phosphate isomerase activity [2] by measuring the selective loss or retention of the deuterium label. Furthermore, deuterated tracers are highly valued in Deuterium Metabolic Imaging (DMI) [3] as a cost-effective alternative to hyperpolarized 13C MRI for in vivo spatial mapping.

Leloir Gal Galactose Tracer (13C or 2H) GALK GALK Gal->GALK Gal1P Galactose-1-P GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose Glc1P Glucose-1-P Glycolysis Glycolysis / PPP Glc1P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P Displacement GALE->UDPGlc

Fig 1. The Leloir pathway mapping the metabolic fate of galactose tracers.

Quantitative Comparison of Tracer Modalities

To facilitate objective experimental design, the following table summarizes the quantitative and analytical parameters of both tracer types.

FeatureD-(+)-Galactose-13C6Deuterated Galactose (e.g., [3,5-2H2]Gal)
Primary Application Absolute metabolic flux analysis (13C-MFA), Glycocalyx profilingMechanistic probing (redox, transaldolase exchange), DMI
Kinetic Isotope Effect Negligible (No alteration of enzymatic rates)Significant (Primary KIE if C-D bond is cleaved)
Metabolic Target Carbon backbone tracing (C-C bonds)Hydrogen/proton transfer, redox state (NADPH)
Analytical Platforms GC-MS, LC-MS, 13C-NMR, Hyperpolarized MRIGC-MS, LC-MS, 2H-NMR, Deuterium MRI
Isotopic Scrambling Low (Carbon skeleton intact until decarboxylation)High (Prone to solvent exchange and transaldolase scrambling)
Cost Profile High (Complex uniform labeling synthesis)Moderate to Low (Cost-effective for large-scale in vivo imaging)

Experimental Methodologies: Self-Validating Protocols

A robust metabolic experiment must be designed as a self-validating system. Below are two distinct, step-by-step methodologies tailored to the unique properties of each tracer.

Protocol A: 13C-MFA using D-(+)-Galactose-13C6 in Cultured Cells

Objective: Quantify absolute metabolic flux through the Leloir pathway and glycolysis.

  • Isotopic Steady-State Incubation: Culture cells in media where natural hexoses are replaced with 5 mM D-(+)-Galactose-13C6.

    • Causality: 5 mM mimics physiological concentrations. Uniform labeling provides a complete mass isotopomer distribution (MDV) for downstream metabolites (e.g., M+6 for fully labeled hexoses), enabling the resolution of parallel pathways without KIE-induced flux distortion.

    • Self-Validation Check: Extract samples at three distinct time points (e.g., 24h, 36h, 48h). The system self-validates if the variance in the M+6 enrichment of UDP-galactose between the final two time points is <1%, proving true isotopic steady-state has been achieved.

  • Rapid Quenching: Halt metabolism instantly using -80°C 80% methanol.

    • Causality: Intracellular metabolite turnover occurs in seconds; slow quenching allows enzymatic scrambling of the 13C label, invalidating the flux map.

  • Phase-Separation Extraction: Isolate polar metabolites using a chloroform/methanol/water extraction.

    • Self-Validation Check: Spike a known concentration of an unnatural labeled internal standard (e.g., 13C-Norvaline) prior to extraction. A recovery rate of >85% validates extraction efficiency.

  • Derivatization & GC-MS Analysis: Perform Methoxyamine (MOX) and TMS derivatization.

    • Causality: Carbohydrates are non-volatile and will thermally degrade in a GC inlet. Derivatization ensures structural integrity during ionization.

Protocol B: Mechanistic Probing using [3,5-2H2]Galactose

Objective: Prove the occurrence of transaldolase exchange in vivo.

  • Tracer Infusion: Administer an intravenous infusion of [3,5-2H2]galactose.

    • Causality: Deuterium is placed specifically at the C3 and C5 positions to exploit solvent exchange dynamics during the triose-phosphate isomerase and transaldolase reactions.

    • Self-Validation Check: The tracer must be infused at an exact, pre-verified C5-to-C3 deuterium enrichment ratio of 1.0.

  • Metabolite Isolation: Isolate plasma glucose and convert it to acetaminophen glucuronide.

    • Causality: This specific biochemical conversion isolates the hexose without breaking the C3 or C5 bonds, preserving the deuterium label for accurate NMR analysis.

  • NMR Quantification: Measure the C5-to-C3 deuterium enrichment ratio in the isolated glucuronide.

    • Self-Validation Check: If transaldolase exchange occurs, deuterium at C5 is lost to unlabeled precursors, while C3 deuterium is retained due to the triose-isomerase KIE. A measured C5:C3 ratio strictly <1.0 mathematically proves the occurrence of the exchange mechanism, validating the biological hypothesis internally.

Workflow Step1 1. Tracer Incubation (Isotopic Steady State) Step2 2. Rapid Quenching (Halt Metabolism) Step1->Step2 Step3 3. Metabolite Extraction (Internal Std Validation) Step2->Step3 Step4 4. Derivatization (MOX-TMS) Step3->Step4 Step5 5. MS/NMR Analysis (Isotopologue Quant) Step4->Step5 Step6 6. Flux Calculation (Computational Model) Step5->Step6

Fig 2. Self-validating experimental workflow for stable-isotope metabolic flux analysis.

Analytical Considerations & Data Interpretation

When analyzing data from these tracers, the analytical platform must be matched to the isotope's physical properties. For 13C-galactose, high-resolution mass spectrometry (HRMS) is prioritized to resolve the exact mass shifts of the carbon backbone, correcting for natural isotope abundance (e.g., 13C naturally occurs at ~1.1%). Because 13C does not alter metabolic rates, the resulting Mass Isotopomer Distributions (MDVs) can be directly fed into computational models to calculate absolute intracellular fluxes [1].

Conversely, deuterated galactose requires careful interpretation. The mass shift of deuterium (+1.006 Da) is easily detected, but the data cannot be used for absolute flux modeling without complex mathematical corrections for the kinetic isotope effect. Instead, 2H-NMR or Deuterium Metabolic Imaging (DMI) is utilized to map the spatial distribution of the tracer or to calculate relative ratios of proton exchange, providing unparalleled insights into the redox state and enzymatic mechanisms of the cell.

References

  • Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. [Link]

  • Additional Evidence That Transaldolase Exchange, Isotope Discrimination During the Triose-Isomerase Reaction, or Both Occur in Humans: Effects of Type 2 Diabetes. Diabetes Journals. [Link]

  • Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. PubMed Central (PMC). [Link]

  • Metabolic flux analysis of the neural cell glycocalyx reveals differential utilization of monosaccharides. Oxford Academic. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PubMed Central (PMC). [Link]

Validation

Mechanistic Divergence: The Leloir Pathway vs. Direct Glycolysis

Comparative Guide: Oxidation Kinetics of Oral D-(+)-Galactose-13C6 vs. 13C-Glucose As drug development and metabolic phenotyping increasingly rely on stable isotope tracing, understanding the precise metabolic routing of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Oxidation Kinetics of Oral D-(+)-Galactose-13C6 vs. 13C-Glucose

As drug development and metabolic phenotyping increasingly rely on stable isotope tracing, understanding the precise metabolic routing of specific monosaccharides is critical. D-(+)-Galactose-13C6 and 13C-Glucose are premier tracers for evaluating carbohydrate metabolism, hepatic function, and energetic fluxes. However, their oxidation kinetics diverge significantly due to distinct enzymatic pathways and organ-specific extraction rates.

This guide provides an objective, data-driven comparison of the oxidation rates of orally administered D-(+)-Galactose-13C6 versus 13C-Glucose, detailing the underlying biochemical causality and the gold-standard experimental protocols used to quantify these rates.

The fundamental reason oral galactose oxidizes at a markedly slower rate than glucose lies in its first-pass metabolism. When 13C-glucose is ingested, it experiences relatively low hepatic extraction. It rapidly enters the systemic circulation, where it is taken up by peripheral tissues (such as skeletal muscle) via GLUT transporters and immediately phosphorylated by hexokinase for direct oxidation[1].

Conversely, oral D-(+)-Galactose-13C6 is almost exclusively cleared by the liver via the Leloir pathway. Hepatic galactokinase rapidly phosphorylates galactose to galactose-1-phosphate, which is subsequently converted to UDP-galactose and then UDP-glucose. Instead of being immediately released into the bloodstream, a significant fraction of this UDP-glucose is preferentially shunted into hepatic glycogen synthesis[1]. The appearance of 13C in the breath as 13CO2 from galactose relies heavily on the subsequent glycogenolysis and slow release of glucose into the systemic circulation. Therefore, hepatic processing and temporary glycogen trapping act as major rate-limiting bottlenecks for galactose oxidation.

G Gal Oral D-(+)-Galactose-13C6 LiverGal Liver (Leloir Pathway) Galactokinase & GALT Gal->LiverGal Portal Vein (High Extraction) Glc Oral 13C-Glucose Blood Systemic Blood Pool (13C-Glucose) Glc->Blood Portal Vein (Low Extraction, Direct to Systemic) Glycogen Hepatic Glycogen Pool LiverGal->Glycogen Rate-Limiting Storage LiverGal->Blood Slow Release Glycogen->Blood Glycogenolysis Muscle Peripheral Tissues / Muscle (Oxidation) Blood->Muscle Hexokinase Uptake Breath Expired 13CO2 (Measured via IRMS) Muscle->Breath TCA Cycle Decarboxylation

Metabolic routing of oral D-(+)-Galactose-13C6 versus 13C-Glucose to oxidative decarboxylation.

Quantitative Oxidation Data

Experimental data from continuous submaximal exercise models—a state where exogenous carbohydrate oxidation is maximized—clearly illustrate this kinetic divergence.2 demonstrate that the peak oxidation rate of oral galactose is maximally 50% to 60% that of a comparable amount of orally ingested glucose[2].

Parameter13C-GlucoseD-(+)-Galactose-13C6Mechanistic Causality
Peak Oxidation Rate 0.85 ± 0.04 g/min 0.41 ± 0.03 g/min Galactose is restricted by hepatic Leloir pathway conversion and glycogen trapping[2].
% Ingested Dose Oxidized (120 min) ~46%~21%High first-pass hepatic extraction of galactose limits immediate systemic availability[2].
Endogenous Carbohydrate Sparing HighModerateBecause less exogenous galactose is oxidized, the body must rely more on endogenous glycogen[2].
Primary First-Pass Sink Systemic CirculationHepatic Glycogen PoolGlucose bypasses the liver; galactose is obligatorily processed by liver galactokinase[1].

Self-Validating Experimental Protocol: 13C-Carbohydrate Breath Testing

To ensure high-fidelity kinetic data, researchers employ the 13C-carbohydrate breath test combined with indirect calorimetry. This creates a self-validating closed-loop system: the known isotopic enrichment of the ingested tracer is mathematically reconciled against the isotopic shift in expired CO2, ensuring that every molecule of oxidized tracer is accounted for.

Step 1: Baseline Establishment (Internal Control)

  • Procedure: Following an overnight fast, collect baseline breath samples in Exetainer tubes. Simultaneously, measure baseline VCO2​ (volume of CO2 produced) using an indirect calorimeter.

  • Causality: Establishing the natural background 13CO2/12CO2 ratio is critical. By subtracting this baseline, the system isolates and quantifies only the exogenous tracer, eliminating noise from endogenous carbon sources.

Step 2: Tracer Administration

  • Procedure: Administer an 8% carbohydrate solution containing either D-(+)-Galactose-13C6 or 13C-Glucose (e.g., 8 ml/kg body weight). The isotopic enrichment (Atom % 13C) must be precisely verified.

  • Causality: Liquid administration ensures rapid gastric emptying, isolating the kinetic differences to intestinal absorption and hepatic processing rather than mechanical digestion.

Step 3: Metabolic Stimulation & Dynamic Sampling

  • Procedure: Subjects undergo steady-state submaximal exercise (e.g., 65% VO2​max ) for 120 minutes. Collect breath and blood samples every 15 minutes.

  • Causality: At rest, peripheral glucose oxidation is the rate-limiting step for carbohydrate utilization. 3, shifting the rate-limiting step upstream to hepatic release and exposing the true kinetic bottlenecks of the Leloir pathway[3].

Step 4: Isotope Ratio Mass Spectrometry (IRMS) Analysis

  • Procedure: Analyze breath samples using continuous-flow IRMS to measure the δ13C value relative to the international PDB standard.

  • Causality: IRMS provides the extreme sensitivity required to detect parts-per-thousand shifts in the heavy carbon isotope, validating the exact mass of tracer that has undergone complete oxidative decarboxylation.

Strategic Applications in Drug Development & Metabolic Phenotyping

Understanding the delayed oxidation rate of D-(+)-Galactose-13C6 makes it an invaluable tool for specific research applications:

  • Hepatic Function Diagnostics: Because galactose oxidation is entirely dependent on liver processing, 13C-galactose breath tests serve as a highly sensitive, non-invasive proxy for hepatic metabolic capacity and liver disease progression.

  • Metabolic Remodeling in Skeletal Muscle: Galactose is used in in vitro models to force cells to rely on oxidative phosphorylation rather than aerobic glycolysis (the Warburg effect).4 improves glucose handling and metabolic switching in human skeletal muscle cells, making it a vital technique for studying insulin resistance and mitochondrial impairments[4].

References

  • Oxidation of exogenous [13C]galactose and[13C]glucose during exercise Source: PubMed / NIH URL:[Link]

  • 13C-carbohydrate breath tests: impact of physical activity on the rate-limiting step in lactose utilization Source: PubMed / NIH URL:[Link]

  • Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling Source: PubMed / NIH URL:[Link]

  • Remodeling of Oxidative Energy Metabolism by Galactose Improves Glucose Handling and Metabolic Switching in Human Skeletal Muscle Cells Source: PLOS One URL:[Link]

Sources

Comparative

evaluating commercial sources of D-(+)-Galactose-13C6 for purity

Evaluating Commercial Sources of D-(+)-Galactose-13C6: A Comprehensive Guide to Purity and Validation Introduction In the realm of metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (MRI), the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Commercial Sources of D-(+)-Galactose-13C6: A Comprehensive Guide to Purity and Validation

Introduction In the realm of metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (MRI), the integrity of downstream data relies entirely on the quality of the isotopic tracer. D-(+)-Galactose-13C6 (CAS: 74134-89-7) is a pivotal stable isotope used to interrogate the Leloir pathway and downstream glycolytic flux[1]. Because computational flux models assume a specific initial mass isotopomer distribution (MID), verifying both the isotopic enrichment and chemical purity of commercial D-(+)-Galactose-13C6 is non-negotiable for rigorous drug development and biomedical research ()[2].

Commercial Landscape & Quantitative Comparison

While several vendors supply uniformly labeled D-galactose, their guaranteed specifications vary. The table below summarizes the quantitative purity metrics from leading commercial sources[3][4].

VendorProduct / CASIsotopic Purity (13C)Chemical PurityForm
Sigma-Aldrich (ISOTEC) 74134-89-7≥ 98 atom %≥ 99% (CP)Lyophilized Powder
Cambridge Isotope Laboratories 74134-89-7≥ 99 atom %≥ 98%Crystalline Solid
Omicron Biochemicals 74134-89-7≥ 99 atom %> 98%Powder
MedChemExpress HY-N0210> 98 atom %≥ 98%Solid

The Analytical Imperative: Why Vendor CoAs Aren't Enough

Relying solely on a vendor’s Certificate of Analysis (CoA) introduces experimental risk. D-Galactose is highly hygroscopic; improper storage or transit conditions can lead to water absorption, altering the true mass and degrading the effective chemical purity over time. Furthermore, isotopic purity (the percentage of 13C atoms at the specified positions) and chemical purity (the percentage of the sample that is actually galactose) are distinct metrics. A sample might be 99% isotopically pure but only 95% chemically pure due to residual solvents or unlabeled synthesis byproducts. Independent validation is a critical prerequisite for quantitative MFA[2].

Self-Validating Experimental Protocols for Purity Assessment

To establish a self-validating system, researchers must employ orthogonal analytical techniques. The following protocols detail the methodologies and the physical causality behind each experimental choice.

Protocol A: Quantitative 13C-NMR (qNMR) for Absolute Chemical Purity
  • Causality: Standard 1H-NMR of uniformly 13C-labeled sugars is heavily convoluted by massive 1J_CH and 2J_CH spin-spin couplings, making the integration of chemical impurities nearly impossible. 13C-qNMR with inverse gated decoupling is the gold standard. By turning off the proton decoupler during the relaxation delay, this sequence suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integral of each carbon resonance is strictly proportional to the number of carbon nuclei.

  • Methodology:

    • Sample Preparation: Accurately weigh 10.0 mg of D-(+)-Galactose-13C6 and 2.0 mg of DSS-d6 (internal standard) using a microbalance.

    • Solvation: Dissolve the mixture entirely in 600 µL of D2O and transfer to a 5 mm NMR tube.

    • Acquisition: Acquire a 13C-NMR spectrum at 298 K using an inverse gated decoupling pulse sequence (e.g., zgig on Bruker systems). Set the relaxation delay (D1) to 60 seconds (ensuring D1 > 5 × T1 of the longest relaxing carbon) to guarantee complete longitudinal relaxation.

    • Data Analysis: Process the FID with zero-filling and 1 Hz exponential line broadening. Integrate the six 13C-enriched galactose peaks against the DSS reference peak (0 ppm) to calculate absolute chemical purity.

Protocol B: GC-MS Analysis of Mass Isotopomer Distribution (MID)
  • Causality: Unmodified galactose is non-volatile and exists as a dynamic equilibrium of α/β-pyranose and furanose anomers in solution, which elute as broad, overlapping peaks on a GC column. Derivatization with methoxyamine (MOX) converts the reducing aldehyde into an oxime, locking the ring open and preventing anomerization. Subsequent silylation with MSTFA replaces polar hydroxyl hydrogens with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability. This ensures a sharp, single chromatographic peak for accurate MID extraction[2].

  • Methodology:

    • Drying: Transfer 1.0 mg of D-(+)-Galactose-13C6 to a glass vial and dry completely under a gentle stream of N2 gas.

    • Oximation (MOX): Add 50 µL of MOX reagent (20 mg/mL methoxyamine hydrochloride in pyridine). Cap tightly and incubate at 37°C for 90 minutes.

    • Silylation (TMS): Add 50 µL of MSTFA containing 1% TMCS. Cap and incubate at 37°C for 30 minutes.

    • Separation: Centrifuge at 14,000 × g for 5 minutes. Transfer the clear supernatant to a GC autosampler vial.

    • GC-MS Acquisition: Inject 1 µL (split ratio 1:10) onto an HP-5ms capillary column. Use a temperature program starting at 80°C (hold 2 min), ramping at 15°C/min to 300°C.

    • MID Calculation: Extract the ion chromatograms for the M+0 through M+6 fragments. Correct for natural isotope abundance to calculate the fractional 13C enrichment.

Mechanistic Workflow: D-(+)-Galactose-13C6 in the Leloir Pathway

Once validated, the tracer is introduced into biological systems. The diagram below illustrates the metabolic flux of the 13C6 tracer through the Leloir pathway, highlighting why M+6 purity is critical for tracking downstream carbon distribution.

Leloir_Pathway Gal D-(+)-Galactose-13C6 (Tracer Input) Gal1P Galactose-1-Phosphate (13C6) Gal->Gal1P GALK UDPGal UDP-Galactose (13C6) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C6) UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate (13C6) UDPGlc->Glc1P GALT Glycolysis Glycolysis Pathway (Downstream Flux) Glc1P->Glycolysis PGM

Metabolic flux of D-(+)-Galactose-13C6 through the Leloir pathway into Glycolysis.

References

  • Buescher, J. M., et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology 34 (2015): 189-201.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Application, and Disposal of D-(+)-Galactose-13C6 in Metabolic Flux Workflows

As metabolic research shifts toward dynamic pathway analysis, stable isotope tracers like D-(+)-Galactose-13C6 have become indispensable for tracking carbon flux through the Leloir pathway, glycolysis, and the TCA cycle....

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic research shifts toward dynamic pathway analysis, stable isotope tracers like D-(+)-Galactose-13C6 have become indispensable for tracking carbon flux through the Leloir pathway, glycolysis, and the TCA cycle. Unlike radioactive isotopes, stable isotopes pose no radiological danger. However, they present a severe logistical risk: isotopic cross-contamination . A single microgram of mishandled tracer can permanently elevate the natural abundance baseline in highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) facilities, invalidating months of quantitative data.

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for the operational use and proper disposal of D-(+)-Galactose-13C6.

Chemical Profile & Risk Assessment

D-(+)-Galactose-13C6 is a fully carbon-13 labeled hexose sugar. While it is non-toxic and non-radioactive, it must be managed with strict segregation protocols to maintain analytical integrity[].

Quantitative Chemical & Safety Data
PropertySpecificationOperational Implication
Chemical Name D-(+)-Galactose-13C6Fully labeled tracer for metabolic flux analysis.
CAS Number 74134-89-7Unique identifier for safety and procurement.
Molecular Formula 13C6H12O6Contains six 13C atoms, replacing standard 12C[2].
Molecular Weight 186.11 g/mol Heavier than unlabeled galactose (180.16 g/mol ).
Isotopic Purity ≥98 atom % 13CHigh purity required to prevent unlabeled dilution.
Mass Shift M+6LC-MS target mass shift for downstream metabolites.
Storage Class 11 - Combustible SolidsStore away from strong oxidizers.
Water Hazard Class WGK 3Highly water-soluble; requires controlled aqueous disposal.

Experimental Workflow: 13C6-Galactose Metabolic Flux Analysis

Causality of the Model: Why use galactose instead of glucose? Cells cultured in high-glucose media frequently bypass mitochondrial respiration in favor of aerobic glycolysis (the Warburg effect). Substituting glucose with galactose forces cells to rely on oxidative phosphorylation for ATP production, making 13C6-Galactose an essential tracer for unmasking mitochondrial dysfunction and evaluating oncology drug targets[3][4].

Step-by-Step Methodology
  • Media Preparation:

    • Prepare a base DMEM devoid of both glucose and galactose.

    • Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS) .

    • Causality: Standard FBS contains endogenous, unlabeled hexoses that will dilute the 13C isotopic enrichment of your tracer, skewing downstream flux calculations. Dialysis removes these low-molecular-weight interferents.

  • Tracer Introduction:

    • Dissolve D-(+)-Galactose-13C6 powder to a final concentration of 10 mM in the prepared media. Filter sterilize through a 0.22 µm PES membrane.

  • Cell Incubation:

    • Aspirate standard growth media from adherent cells and replace with the 13C6-labeled media. Incubate for 24–48 hours to achieve isotopic steady state.

  • Metabolic Quenching:

    • Rapidly aspirate the labeled media (save an aliquot for extracellular flux analysis).

    • Wash cells immediately with ice-cold PBS.

    • Causality: Cellular metabolism occurs on the scale of milliseconds. Ice-cold temperatures instantly halt enzymatic turnover, preserving the exact isotopic snapshot at the time of collection.

  • Metabolite Extraction:

    • Add 80% cold Methanol (-80°C) directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins and nucleic acids.

  • Analysis:

    • Transfer the metabolite-rich supernatant to glass LC-MS vials for immediate analysis.

Metabolic Flux Pathway: The Leloir Pathway

Once inside the cell, D-(+)-Galactose-13C6 is metabolized via the Leloir pathway before entering glycolysis. The diagram below illustrates the carbon transition, demonstrating how the M+6 mass shift propagates into downstream metabolites like Pyruvate and Lactate[4].

LeloirPathway Gal_ext D-(+)-Galactose-13C6 (Extracellular) Gal_int Galactose-13C6 (Intracellular) Gal_ext->Gal_int GLUT Transporters Gal1P Galactose-1-Phosphate (13C-labeled) Gal_int->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose (13C-labeled) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (13C-labeled) UDPGal->UDPGlc GALE (Epimerase) Glc1P Glucose-1-Phosphate (13C-labeled) UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate (13C-labeled) Glc1P->Glc6P PGM (Phosphoglucomutase) Pyruvate Pyruvate / Lactate (13C-labeled) Glc6P->Pyruvate Glycolysis

Fig 1: 13C6-Galactose flux through the Leloir pathway into Glycolysis.

Comprehensive Disposal Procedures

Because stable isotopes are intrinsically safe to humans and the environment, their disposal is dictated by two factors: preventing laboratory cross-contamination and managing the hazards of the parent mixture (e.g., biological media or toxic extraction solvents)[][5].

A. Solid Waste (Unused Tracer & Contaminated Labware)
  • Scope: Weighing boats, spatulas, pipette tips, and empty chemical vials.

  • Procedure: Do not discard in general laboratory trash. Airborne dust from a discarded vial can circulate through HVAC systems and contaminate mass spectrometers. Collect all solid waste in a rigid, sealed container labeled "Non-Hazardous Stable Isotope Waste (13C)" [][5].

  • Disposal: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration.

B. Aqueous Biological Waste (Spent Media)
  • Scope: Extracellular media containing unconsumed 13C6-Galactose and secreted 13C-Lactate[4].

  • Procedure: Treat the spent media with a 10% final concentration of sodium hypochlorite (bleach) for 30 minutes to neutralize biological hazards[6].

  • Disposal: Because the isotope is stable and non-toxic, this neutralized mixture can typically be disposed of down the drain with copious amounts of water. Note: Verify with local EHS, as some municipalities restrict high Biological Oxygen Demand (BOD) disposal.

C. Mixed Organic Waste (Extraction Solvents)
  • Scope: The 80% Methanol or Methanol/Chloroform fractions containing extracted 13C-metabolites.

  • Procedure: The disposal protocol is dictated by the hazardous solvent, not the stable isotope[].

  • Disposal: Collect in designated, explosion-proof satellite accumulation carboys. Label clearly: "Hazardous Flammable Waste: Contains Methanol, <1% Stable Isotope (13C)" [5][6]. Request routine EHS pickup.

Decontamination & Self-Validating Spill Management

To maintain a pristine analytical environment, all surfaces where D-(+)-Galactose-13C6 is handled (especially analytical balances and biosafety cabinets) must be rigorously decontaminated.

  • Detergent Wash: Wipe down the balance, spatulas, and surrounding bench space with an oil-removing alkaline detergent (e.g., Micro-90). Causality: Sugars and phosphates bind tenaciously to stainless steel; alkaline detergents effectively solubilize these residues[7].

  • Solvent Rinse: Follow with a thorough wipe using 70% Ethanol or Methanol to remove detergent residue and rapidly dry the surface.

  • Self-Validation Step: To guarantee your lab is free of isotopic contamination, swab the weighing area with a sterile cotton swab, extract the swab in 80% methanol, and run a blank injection on your LC-MS. Verify the absolute absence of the M+6 galactose mass shift (m/z 185.07 in negative ion mode) before proceeding with natural abundance experiments.

References

  • Chromservis. "Stable Isotope-Labeled Products For Metabolic Research." Chromservis Application Notes. Available at:[Link]

  • Xu et al. "Understanding the role of dietary sulforaphane in regulating metabolic pathways using genomic approaches." UEA Digital Repository. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6

A Comprehensive Guide to the Safe Handling of (+)-Galactose-13C6 Welcome to your essential resource for the safe and effective handling of (+)-Galactose-13C6, also known as D-(+)-Galactose-13C6. As a stable, isotopically...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of (+)-Galactose-13C6

Welcome to your essential resource for the safe and effective handling of (+)-Galactose-13C6, also known as D-(+)-Galactose-13C6. As a stable, isotopically labeled form of the natural sugar D-Galactose, this compound is a valuable tool in metabolic research and drug development.[1][][3] This guide is designed to provide you, our valued research partners, with the critical safety and logistical information necessary to confidently and securely incorporate this compound into your workflows. Our commitment is to empower your research by not only supplying high-quality reagents but also by ensuring you have the expertise to use them safely.

The foundational principle of handling (+)-Galactose-13C6 is to recognize that its primary hazards are associated with the chemical properties of D-Galactose itself, not the Carbon-13 isotope.[4] Carbon-13 is a stable, non-radioactive isotope; therefore, no radiological precautions are necessary.[4][5][] The focus of our safety protocols will be on mitigating the risks associated with handling a fine chemical powder.

I. Hazard Identification and Risk Assessment

D-Galactose is generally considered to be of low hazard in typical laboratory handling scenarios. However, as with any chemical, it is crucial to be aware of potential routes of exposure and to take appropriate precautions.

  • Inhalation: The fine powder form of (+)-Galactose-13C6 presents a potential for inhalation, which may cause respiratory tract irritation.[7]

  • Ingestion: Accidental ingestion may lead to gastrointestinal irritation.

  • Eye Contact: Direct contact with the powder can cause mechanical irritation to the eyes.[7]

  • Skin Contact: While considered a low hazard for skin contact, prolonged or repeated exposure may cause irritation.

It is imperative to adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[8][9][10][11]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to (+)-Galactose-13C6. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNot generally requiredLaboratory coatNot generally required
Weighing and Transferring (in open air) Chemical safety gogglesNitrile glovesLaboratory coatN95 or P1 dust mask
Weighing and Transferring (in a fume hood or ventilated enclosure) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Dissolving and Solution Preparation Chemical safety gogglesNitrile glovesLaboratory coatNot generally required
Spill Cleanup (small) Chemical safety gogglesNitrile glovesLaboratory coatN95 or P1 dust mask (if dust is generated)
Spill Cleanup (large) Chemical safety gogglesNitrile glovesLaboratory coatNIOSH-approved respirator

Causality Behind PPE Choices:

  • Eye Protection: Safety glasses with side shields are the minimum requirement for any laboratory work to protect against accidental splashes.[12] Chemical safety goggles offer a higher level of protection by forming a seal around the eyes, which is crucial when handling powders that can become airborne.[13][14]

  • Hand Protection: Nitrile gloves are recommended as they provide adequate protection against incidental contact with the chemical and are a standard in most laboratory settings.[13][14] It is important to inspect gloves before use and to practice proper glove removal techniques to avoid skin contamination.[13][14][15]

  • Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination and to provide an easily removable barrier in the event of a spill.

  • Respiratory Protection: A dust mask (N95 or P1) is recommended when handling the powder in the open air to prevent inhalation of airborne particles.[13][14] In a well-ventilated area or a fume hood, the risk of inhalation is significantly reduced, and respiratory protection may not be necessary.

III. Step-by-Step Handling Procedures

Adherence to standardized procedures is key to ensuring safety and experimental reproducibility.

A. Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage. If the container is compromised, handle it as a potential spill and follow the spill cleanup procedures outlined below.

  • Labeling: Ensure the manufacturer's label is intact and legible.[8] If transferring to a secondary container, label it clearly with the chemical name, concentration (if applicable), and any relevant hazard warnings.[8]

  • Storage: Store (+)-Galactose-13C6 in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is typically between 15-25°C.[16]

B. Weighing and Solution Preparation

The following workflow is designed to minimize the generation of airborne dust and prevent contamination.

Weighing_and_Solution_Preparation cluster_preparation Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Work Area (Clean & Decontaminate) A->B C Gather Materials (Spatula, Weigh Paper, Beaker, Solvent) B->C D Tare Balance with Weigh Paper C->D Proceed to Weighing E Carefully Transfer Powder to Weigh Paper D->E F Record Mass E->F G Transfer Powder to Beaker with Solvent F->G Proceed to Dissolving H Rinse Weigh Paper with Solvent into Beaker G->H I Stir until Dissolved H->I J Dispose of Weigh Paper in Chemical Waste I->J Proceed to Cleanup K Clean and Decontaminate Work Area and Equipment J->K L Remove PPE and Wash Hands K->L Disposal_Workflow Start Waste Generated ((+)-Galactose-13C6) Is_Radioactive Is the Isotope Radioactive? Start->Is_Radioactive Chemical_Waste Treat as Chemical Waste Is_Radioactive->Chemical_Waste No (13C is Stable) Radioactive_Waste Follow Radioactive Waste Protocol Is_Radioactive->Radioactive_Waste Yes Segregate Segregate from Other Waste Streams Chemical_Waste->Segregate Label Label Container Clearly Segregate->Label Contact_EHS Contact EHS for Pickup and Disposal Label->Contact_EHS

Caption: Disposal decision workflow for (+)-Galactose-13C6 waste.

By adhering to these guidelines, you can ensure the safe handling of (+)-Galactose-13C6 in your laboratory, protecting yourself, your colleagues, and the environment. Should you have any further questions, please do not hesitate to contact our technical support team.

References

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